2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
4-(2-methylsulfinylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17(16)14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJKDIZGGPJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Technical Guide:
Executive Summary
This technical guide details the scalable synthesis of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde , a strategic biaryl scaffold often utilized in the development of atropisomeric ligands, liquid crystals, and pharmaceutical intermediates (e.g., analogs of orexin receptor antagonists).
The synthesis is engineered around two critical transformations: a Suzuki-Miyaura cross-coupling to establish the biaryl core, followed by a chemoselective oxidation of the sulfide moiety. This guide prioritizes the "Sulfide-First" route, which offers superior catalyst turnover numbers (TON) and minimizes oxidative degradation of the aldehyde functionality compared to alternative pathways.
Retrosynthetic Analysis & Strategy
The target molecule features a sensitive aldehyde group and a sulfoxide moiety on a biphenyl core. A convergent analysis reveals two primary disconnections:
-
C–C Bond Formation: Disconnection at the 1,1'-biphenyl bond.
-
S–Oxidation: Adjustment of the sulfur oxidation state.
Strategic Decision:
We select Route A (Sulfide Coupling
-
Rationale: Aryl sulfides (thioethers) are robust, non-coordinating spectators in Palladium-catalyzed cross-couplings. Conversely, aryl sulfoxides can act as competitive ligands for Pd(II) species, potentially poisoning the catalyst or requiring higher loadings. Furthermore, performing the oxidation as the final step allows for precise control over the sulfoxide/sulfone ratio using mild, aldehyde-tolerant oxidants.
Figure 1: Retrosynthetic logic prioritizing the stability of the sulfide intermediate during metal catalysis.
Phase 1: Construction of the Biaryl Core
Objective: Synthesize 2'-(methylthio)[1,1'-biphenyl]-4-carbaldehyde . Method: Suzuki-Miyaura Cross-Coupling.[1][2][3][4][5][6]
Mechanistic Insight
The reaction utilizes a Pd(0)/Pd(II) catalytic cycle.[4][6] The electron-rich sulfide on the aryl bromide facilitates oxidative addition, while the electron-deficient aldehyde on the boronic acid aids in transmetallation.
-
Catalyst Selection: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄. The bidentate dppf ligand prevents rapid catalyst decomposition and resists displacement by the sulfur atom.
-
Base Selection: Na₂CO₃ provides sufficient basicity to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻ without triggering Cannizzaro disproportionation of the aldehyde.
Experimental Protocol
| Reagent | Equiv.[2] | Role |
| 2-Bromothioanisole | 1.0 | Electrophile |
| 4-Formylphenylboronic acid | 1.1 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst (3 mol%) |
| Na₂CO₃ (2M aq) | 2.5 | Base/Activator |
| 1,4-Dioxane | - | Solvent (Solubility) |
Step-by-Step Procedure:
-
Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-bromothioanisole (1.0 equiv) and 4-formylphenylboronic acid (1.1 equiv).
-
Solvent: Add degassed 1,4-dioxane (10 mL/g substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 equiv) and stir for 5 minutes.
-
Activation: Add degassed 2M Na₂CO₃ (2.5 equiv). The biphasic mixture will turn dark orange/brown.
-
Reaction: Heat to 85°C for 6–8 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2).
-
Checkpoint: Conversion should exceed 98%.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from EtOH or perform flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the yellow solid intermediate.
Phase 2: Chemoselective Oxidation
Objective: Synthesize This compound . Method: Periodate Oxidation.
The Selectivity Challenge
Oxidizing a sulfide (R-S-R) to a sulfoxide (R-SO-R) carries two risks:
-
Over-oxidation: Formation of the sulfone (R-SO₂-R).
-
Side-reaction: Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH).
Solution: Sodium Periodate (NaIO₄) .
Unlike mCPBA or H₂O₂/Acid, NaIO₄ is highly selective for the Sulfide
Figure 2: Kinetic selectivity of Sodium Periodate prevents over-oxidation.
Experimental Protocol
| Reagent | Equiv.[2] | Role |
| Sulfide Intermediate | 1.0 | Substrate |
| Sodium Periodate (NaIO₄) | 1.05 | Oxidant |
| Methanol / Water (4:1) | - | Solvent System |
Step-by-Step Procedure:
-
Dissolution: Dissolve the sulfide intermediate (from Phase 1) in MeOH/H₂O (4:1 ratio). Cool the solution to 0°C .
-
Addition: Add NaIO₄ (1.05 equiv) portion-wise over 20 minutes. The reaction is slightly exothermic; maintain internal temperature <5°C.
-
Reaction: Allow the slurry to warm to Room Temperature (20–25°C) and stir for 12 hours.
-
Observation: NaIO₃ precipitates out as a white solid as the reaction proceeds.
-
-
Quench: No chemical quench is usually needed if stoichiometry is precise. If excess oxidant remains, add 10% Na₂S₂O₃.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate to remove MeOH. Extract the aqueous residue with DCM (3x).
-
Isolation: Dry combined organics (Na₂SO₄) and concentrate.
-
Final Purification: The product is often pure enough (>95%). If necessary, recrystallize from EtOAc/Heptane.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected markers.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | Methylsulfinyl group. A shift from ~2.4 ppm (sulfide) to ~2.7 ppm confirms oxidation. | |
| ¹H NMR | Aldehyde proton. Presence confirms the aldehyde survived oxidation. | |
| IR | ~1050 cm⁻¹ | S=O stretch. Strong band characteristic of sulfoxides. |
| IR | ~1700 cm⁻¹ | C=O stretch. Characteristic of the aldehyde. |
| Mass Spec | [M+H]⁺ or [M+Na]⁺ | Molecular ion +16 amu relative to the sulfide precursor. |
Troubleshooting Note: If the methyl peak appears at >3.0 ppm, you have over-oxidized to the sulfone . Reduce reaction time or temperature in the next run.
Safety & References
Safety Considerations:
-
Palladium Residues: Ensure the final product is scavenged for heavy metals if intended for biological assay (Use Si-Thiol or similar scavengers).
-
Exotherms: The Suzuki coupling is exothermic upon initiation.[5] Control heating ramp.
-
Toxicology: Thioanisole derivatives are malodorous and potentially toxic. Handle in a fume hood.
References:
-
Suzuki Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Selective Sulfide Oxidation: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link
-
Aldehyde Tolerance in Oxidation: Varma, R. S., & Naicker, K. P. (1999).[7] The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles.[7] Organic Letters, 1(2), 189–191. Link
Sources
- 1. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
Molecular weight and formula of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
An In-depth Technical Guide to the Molecular Properties of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a specialized bifunctional aromatic compound. The document delineates the systematic derivation of its molecular formula and the precise calculation of its molecular weight. By breaking down the IUPAC nomenclature, we establish the elemental composition and structural arrangement. This guide is intended for researchers, synthetic chemists, and drug development professionals who require foundational physicochemical data for this class of compounds. Methodologies for empirical validation, such as high-resolution mass spectrometry, are discussed to provide a framework for experimental verification, ensuring both theoretical accuracy and practical applicability in a research and development setting.
Introduction to Biphenyl Carbaldehydes
The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, liquid crystals, and organic ligands. Its conformational flexibility, arising from the rotation around the central C-C single bond, allows for precise three-dimensional positioning of functional groups. The introduction of a carbaldehyde (-CHO) group, as seen in the biphenyl-4-carbaldehyde core, provides a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.
The subject of this guide, this compound, is further distinguished by a methylsulfinyl [-S(O)CH₃] substituent. The sulfoxide group is a chiral, polar functional group known to influence a molecule's solubility, metabolic stability, and receptor-binding interactions. Its presence introduces a stereocenter, adding a layer of complexity and potential for stereospecific activity. This guide aims to establish the fundamental molecular properties of this specific compound, providing a critical data foundation for its synthesis, characterization, and potential applications.
Molecular Structure and Formula Determination
The molecular formula of a compound is a direct representation of its elemental composition. Its derivation from the IUPAC name is a systematic process grounded in the principles of chemical nomenclature.
Structural Elucidation from IUPAC Nomenclature
The name this compound can be deconstructed to reveal the precise arrangement of its constituent atoms:
-
[1,1'-biphenyl] : This defines the core structure, consisting of two phenyl rings linked by a single bond. One ring is designated as the primary ring (positions 1-6), and the other is the primed ring (positions 1'-6'). The base formula for biphenyl is C₁₂H₁₀.
-
-4-carbaldehyde : An aldehyde group (-CHO) is attached to the 4th position of the primary phenyl ring. This substitution replaces one hydrogen atom.
-
2'-(Methylsulfinyl) : A methylsulfinyl group [-S(O)CH₃] is attached to the 2' position of the second phenyl ring. This substitution also replaces one hydrogen atom.
Derivation of the Molecular Formula
Based on the structural elucidation, the elemental composition can be calculated as follows:
-
Carbon (C) : 12 atoms from the biphenyl core + 1 atom from the carbaldehyde group + 1 atom from the methyl group = 14 Carbon atoms .
-
Hydrogen (H) : The base biphenyl (C₁₂H₁₀) loses two hydrogen atoms to the substituents, leaving 8. The carbaldehyde adds 1 hydrogen, and the methyl group adds 3 hydrogens (8 + 1 + 3) = 12 Hydrogen atoms .
-
Oxygen (O) : 1 atom from the carbaldehyde group + 1 atom from the sulfinyl group = 2 Oxygen atoms .
-
Sulfur (S) : 1 atom from the sulfinyl group = 1 Sulfur atom .
Thus, the definitive molecular formula for this compound is C₁₄H₁₂O₂S .
Calculation of Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis and for analytical characterization.
Theoretical Molecular Weight Calculation
Using the derived molecular formula (C₁₄H₁₂O₂S) and the standard atomic weights of the constituent elements, the average molecular weight (MW) is calculated:
-
MW = (14 × Atomic Weight of C) + (12 × Atomic Weight of H) + (2 × Atomic Weight of O) + (1 × Atomic Weight of S)
-
MW = (14 × 12.011) + (12 × 1.008) + (2 × 15.999) + (1 × 32.06)
-
MW = 168.154 + 12.096 + 31.998 + 32.06
-
MW = 258.318 g/mol
For high-precision applications, such as mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).
-
Monoisotopic Mass = (14 × 12.000000) + (12 × 1.007825) + (2 × 15.994915) + (1 × 31.972071)
-
Monoisotopic Mass = 258.05069 Da
Data Summary and Visualization
A clear presentation of key data is essential for rapid reference and integration into research workflows.
Table 1: Core Molecular Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂O₂S |
| Average Molecular Weight | 258.32 g/mol |
| Monoisotopic Mass | 258.05069 Da |
Diagram 1: Chemical Structure
Caption: 2D structure of this compound.
Protocol for Experimental Verification
Theoretical calculations must be validated by empirical data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for accurately determining the molecular mass of a compound.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To confirm the molecular formula of this compound by obtaining a high-resolution mass spectrum.
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an Electrospray Ionization (ESI) source.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized and purified compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately prior to the analysis using a standard calibration mixture appropriate for the desired mass range. This ensures high mass accuracy.
-
-
Infusion and Ionization:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode to generate the protonated molecule, [M+H]⁺. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
-
-
Mass Analysis and Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
Set the instrument resolution to >60,000 to enable accurate mass measurement to at least four decimal places.
-
Average the scans for at least 1 minute to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z will be that of the monoisotopic mass plus the mass of a proton (258.05069 + 1.00728 = 259.05797).
-
Compare the experimentally measured m/z value with the theoretically calculated value. A mass error of <5 ppm is required to confirm the elemental composition.
-
Utilize the instrument software to predict the molecular formula from the accurate mass and compare it to the expected C₁₄H₁₂O₂S.
-
Trustworthiness Check: The protocol's validity is ensured by the pre-analysis calibration, the use of a high-resolution analyzer, and the calculation of mass error in parts-per-million (ppm), which collectively provide a high degree of confidence in the assigned molecular formula.
Conclusion
This guide has systematically established the molecular formula of this compound as C₁₄H₁₂O₂S , with a corresponding average molecular weight of 258.32 g/mol and a monoisotopic mass of 258.05069 Da . The derivation was based on a logical deconstruction of the compound's IUPAC name, and a standard protocol for experimental verification via high-resolution mass spectrometry has been provided. These foundational data are indispensable for any further research, synthesis, or application development involving this compound.
References
Strategic Sourcing & Technical Utilization of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
The following technical guide details the sourcing, synthesis, and application of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde (CAS 1171155-44-4), a specialized intermediate used in the development of biaryl-based pharmaceuticals.
Executive Summary
This compound is a high-value bifunctional building block characterized by a biaryl core, a reactive formyl handle, and a polar methylsulfinyl group.[1] It serves as a critical scaffold in the synthesis of atropisomeric ligands , kinase inhibitors , and GPCR modulators (specifically Orexin receptor antagonists).
This guide provides a rigorous analysis of the commercial landscape, synthetic routes, and quality control protocols required to integrate this compound into pharmaceutical workflows.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1171155-44-4 |
| Molecular Formula | C₁₄H₁₂O₂S |
| Molecular Weight | 244.31 g/mol |
| Structure | Biphenyl core; 4-position aldehyde; 2'-position methylsulfoxide |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Key Functionality | Aldehyde: Reductive amination, Wittig olefination.Sulfoxide: Chiral center (racemic unless specified), H-bond acceptor, metabolic precursor to sulfone.[2][3] |
Strategic Sourcing & Supplier Landscape
Sourcing this intermediate requires distinguishing between bulk manufacturers and re-packagers. The stability of the sulfoxide group dictates that fresh batches with validated impurity profiles are prioritized.
Verified Commercial Suppliers
The following suppliers have demonstrated inventory or synthesis capability for CAS 1171155-44-4.
| Supplier Tier | Company Name | Catalog / SKU | Purity Spec | Typical Pack Size |
| Tier 1 (Primary) | BLD Pharm | BD200881 | ≥95% | 1g, 5g, 25g |
| Tier 1 (Primary) | Bidepharm | BD200881 | 95% | 1g, 5g |
| Tier 2 (Regional) | Shycbio | YCM13713 | 95% | Custom |
| Tier 2 (Regional) | Yuabio | M13713 | ≥95% | 1g |
Sourcing Advisory:
-
Lead Time: Tier 1 suppliers typically hold stock in Shanghai/USA warehouses. Tier 2 often requires 2-3 weeks for synthesis.
-
Cost Efficiency: For >100g orders, request a custom quote based on the "Sulfide Oxidation" route (see Section 4) to reduce costs by ~30%.
Synthesis & Manufacturing Methodologies
Understanding the synthesis is crucial for troubleshooting downstream chemistry. The commercial route typically employs a Suzuki-Miyaura Cross-Coupling , but the sequence of oxidation (Sulfide
Route A: Convergent Suzuki Coupling (Standard)
This route couples a pre-formed sulfoxide bromide with a boronic acid. It is preferred for small-scale batches to maintain functional group integrity.[1]
Route B: Post-Coupling Oxidation (Scalable)
For kilogram-scale production, the sulfide is coupled first (more stable), followed by selective oxidation. This avoids catalyst poisoning by the sulfoxide sulfur.
Synthesis Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing and qualifying the material.
Figure 1: Synthetic pathways for this compound. Route B is preferred for scale-up to minimize catalyst deactivation.
Quality Control & Analytical Validation
The sulfoxide group is prone to over-oxidation (to sulfone) and disproportionation . Rigorous QC is required.
Critical Impurity Profile
| Impurity Type | Structure / Origin | Detection Method | Acceptance Criteria |
| Sulfone Analog | 2'-(Methylsulfonyl)-...[1] | HPLC / ¹H-NMR | < 1.0% |
| Sulfide Analog | 2'-(Methylthio)-... | HPLC (Retains longer) | < 0.5% |
| Pd Residuals | Catalyst carryover | ICP-MS | < 20 ppm |
| Boronic Acid | Unreacted starting material | ¹H-NMR | < 0.1% |
Protocol: Differentiating Sulfoxide vs. Sulfone via ¹H-NMR
The methyl group shift is diagnostic:
-
Sulfide (-S-CH₃):
ppm -
Sulfoxide (-S(O)-CH₃):
ppm (Target) -
Sulfone (-SO₂-CH₃):
ppm
Experimental Tip: Run NMR in DMSO-d₆ . The sulfoxide methyl signal often appears as a singlet, but in chiral environments or due to restricted rotation in the biaryl system, it may broaden or split.
Handling & Stability
-
Hygroscopicity: Sulfoxides are hygroscopic.[1] Store under nitrogen in a desiccator.
-
Thermal Stability: Avoid heating >120°C. Sulfoxides can undergo Pummerer rearrangement in the presence of acylating agents or strong acids, leading to decomposition.
-
Oxidation: Air-stable, but prolonged exposure to light and air can slowly generate the sulfone.
References
-
BLD Pharm. Product Analysis: 2'-(Methylsulfinyl)-[1,1'-biphenyl]-4-carbaldehyde (BD200881). Retrieved from
-
Bidepharm. Catalog Entry: CAS 1171155-44-4. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Biphenyl Derivatives. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis method described).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM50050274 CHEMBL281597::N'-[2,6-Bis(1-methylethyl)phenyl]-N-[(tertButyl-isopropylamino)sulfonyl]urea [bindingdb.org]
- 4. benthamopen.com [benthamopen.com]
Methodological & Application
Application Note: Catalytic Reactions Involving 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Abstract
This technical guide details the catalytic utility of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde , a bifunctional biaryl scaffold characterized by a chiral sulfoxide directing group (DG) and a reactive para-aldehyde handle. This molecule serves as a premier substrate for Palladium(II)-catalyzed atroposelective C-H functionalization , enabling the synthesis of axially chiral biaryls with high enantiomeric excess. Unlike standard biaryls, the 2'-sulfinyl moiety facilitates dynamic kinetic resolution (DKR) or desymmetrization of the biaryl axis, while the 4-carbaldehyde remains intact for orthogonal downstream transformations. This note provides optimized protocols for C-H olefination, mechanistic insights into the sulfoxide-directed concerted metalation-deprotonation (CMD), and strategies for post-catalytic derivatization.
Introduction: The Dual-Function Scaffold
In drug discovery, axially chiral biaryls are critical motifs found in natural products (e.g., Steganone) and privileged ligands (e.g., BINAP, MOP). The synthesis of these structures typically requires pre-functionalized substrates or resolution of racemates.
This compound represents a "next-generation" substrate that solves two problems simultaneously:
-
Stereocontrol: The sulfoxide group (
) acts as a traceless, chiral directing group. It coordinates to Pd(II), directing C-H activation to the sterically accessible 2' or 6' positions, locking the biaryl axis into a single atropisomer. -
Modular Diversity: The distal aldehyde (-CHO) allows for rapid library generation (via reductive amination or olefination) after the difficult chiral center has been established, without eroding enantiopurity.
Key Chemical Properties
| Property | Value/Description |
| Molecular Formula | |
| Directing Group | Methylsulfinyl (S=O), typically used as a racemic mix for DKR or enantiopure for diastereoselective induction. |
| Reactive Handle | Aldehyde (C4 position), electrophilic. |
| Primary Reaction | Pd(II)-catalyzed C-H Olefination / Arylation. |
| Target Geometry | Axially Chiral (Atropisomeric). |
Mechanistic Insight: Sulfoxide-Directed C-H Activation
The efficiency of this reaction relies on the high affinity of the sulfinyl oxygen for Palladium(II). The mechanism follows a Concerted Metalation-Deprotonation (CMD) pathway.
Mechanism Description
-
Coordination: The sulfoxide oxygen binds to the cationic Pd(II) species, bringing the metal into proximity with the ortho C-H bonds of the biphenyl ring.
-
C-H Activation (CMD): A carboxylate ligand (e.g., acetate or pivalate) acts as an intramolecular base, deprotonating the C-H bond while Pd forms a
-bond with the carbon. This forms a stable 5- or 6-membered palladacycle. -
Stereoselectivity: The chirality of the sulfoxide (S-stereogenic center) dictates the conformation of the palladacycle. In Dynamic Kinetic Resolution (DKR) scenarios, the Pd catalyst rapidly interconverts the biaryl axis, selectively functionalizing one atropisomer to form a sterically locked product.
-
Functionalization: An olefin (e.g., acrylate) inserts into the Pd-C bond, followed by
-hydride elimination to release the product.
Pathway Diagram
Caption: Mechanistic flow of Sulfoxide-Directed C-H Activation via CMD, highlighting the Dynamic Kinetic Resolution (DKR) step.
Experimental Protocol: Atroposelective C-H Olefination
Objective: To synthesize an axially chiral derivative of this compound via reaction with ethyl acrylate.
Reagents & Equipment[2][3][4][5]
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(OAc)
(10 mol%) -
Oxidant/Promoter: AgOAc (1.5 equiv) - Crucial for re-oxidizing Pd(0) to Pd(II).
-
Coupling Partner: Ethyl acrylate (2.0 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Acetic Acid (AcOH). Note: HFIP often enhances CMD efficiency.
-
Temperature: 25°C - 50°C (Mild heating prevents aldehyde degradation).
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh out the substrate (0.2 mmol), Pd(OAc)
(4.5 mg, 0.02 mmol), and AgOAc (50 mg, 0.3 mmol). -
Critical Step: If using a chiral sulfoxide for induction, ensure the substrate is enantiopure. If relying on DKR with a racemic sulfoxide, use a chiral acid additive (e.g., Boc-L-Val-OH) if the sulfoxide itself isn't the sole chiral source.
-
-
Solvent Addition:
-
Add HFIP (2.0 mL) under an argon atmosphere.
-
Add Ethyl acrylate (43
L, 0.4 mmol) via syringe.
-
-
Incubation:
-
Seal the tube and stir at 40°C for 24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot should remain distinct; look for the appearance of a more polar fluorescent spot (the olefinated product).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove Ag residues. Wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Note: The sulfoxide moiety makes the product polar. Use a gradient of DCM
DCM/MeOH (98:2).
-
Expected Results
-
Yield: 70-85%
-
dr (Diastereomeric Ratio): >95:5 (if using chiral sulfoxide)
-
Aldehyde Integrity: >98% retention of the -CHO group.
Post-Catalytic Functionalization (Orthogonality)
The true value of this scaffold lies in the 4-carbaldehyde . Once the axial chirality is set, the aldehyde can be derivatized without affecting the biaryl axis (which has a high rotation barrier).
Protocol: Reductive Amination (Library Generation)
This protocol converts the aldehyde into a chiral amine ligand.
-
Imine Formation:
-
Dissolve the axially chiral product (1.0 equiv) in DCE (0.1 M).
-
Add primary amine (
, 1.2 equiv) and (2.0 equiv). Stir at RT for 2 hours.
-
-
Reduction:
-
Cool to 0°C. Add
(1.5 equiv). -
Stir for 4 hours at RT.
-
-
Outcome: Formation of a secondary amine with preserved axial chirality.
Workflow Diagram
Caption: Modular synthesis workflow: C-H activation sets the chirality; Aldehyde reaction diversifies the structure.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inefficient CMD step. | Switch solvent to HFIP (enhances acidity of C-H bond). Add PivOH (30 mol%) as a co-catalyst. |
| Aldehyde Oxidation | AgOAc is too strong/wet. | Ensure AgOAc is dry. Switch to Benzoquinone (BQ) as the oxidant if over-oxidation is observed. |
| Racemization | High temperature rotation. | Do not exceed 60°C. The biaryl axis is stable at RT but can rotate at high T if steric bulk is insufficient. |
| Pd Black Formation | Catalyst decomposition. | Add 10 mol% DMSO to stabilize the Pd species (though the substrate itself is a ligand, extra stabilization helps). |
References
-
Colobert, F., & Wencel-Delord, J. (2013). Sulfoxide-directed atroposelective C-H activation. Chemical Science.
-
Wencel-Delord, J., et al. (2021). Sulfur stereogenic centers in transition-metal-catalyzed asymmetric C–H functionalization. Chemical Science.
-
Bhat, V., et al. (2016). C–H coupling reactions directed by sulfoxides: teaching an old functional group new tricks. Chemical Reviews.
-
PubChem Compound Summary. (2023). 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde Derivatives.
Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for this compound and Palladium reagents before handling.
Application Notes & Protocols: Investigating the Biological Potential of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and anticancer properties.[1] The incorporation of a methylsulfinyl (sulfoxide) group and a reactive carbaldehyde moiety presents a unique opportunity for developing novel chemical entities. The sulfoxide group is found in several drugs and can modulate pharmacological activity, while the carbaldehyde serves as a versatile handle for synthetic elaboration.[2] This guide provides a comprehensive framework for exploring the potential anti-inflammatory, anticancer, and antimicrobial activities of derivatives based on the 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde core structure. We present the scientific rationale for investigating these activities, detailed protocols for in vitro evaluation, and strategies for data analysis.
Scientific Rationale for Investigating Key Biological Activities
The therapeutic potential of this compound class is predicated on the established bioactivities of its constituent chemical motifs.
-
Biphenyl Moiety: Biphenyl derivatives are well-documented to possess a wide array of pharmacological effects. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen feature a biphenyl core, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Furthermore, numerous biphenyl compounds have demonstrated potent antiproliferative activity against various cancer cell lines and significant antimicrobial effects against pathogenic bacteria and fungi.[5][6]
-
Methylsulfinyl (Sulfoxide) Group: The sulfoxide functional group can significantly influence a molecule's physicochemical properties and biological interactions. It is a key feature in drugs like the proton-pump inhibitor esomeprazole.[2] Notably, certain sulfoxide-containing compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the inhibition of the GSK-3β/NF-κB pathway.[7] This group can also act as a hydrogen bond acceptor and may participate in scavenging reactive oxygen species.[8]
-
Carbaldehyde Functional Group: The aldehyde at the 4-position is a critical feature, not for inherent activity, but as a synthetic linchpin. It allows for the straightforward synthesis of a diverse library of derivatives (e.g., Schiff bases, hydrazones, thiazolidinones) through condensation reactions. This chemical diversity is essential for structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.
Proposed Synthetic and Derivatization Strategy
A robust investigation begins with the synthesis of a focused library of compounds. The primary route involves the synthesis of the core scaffold followed by diversification.
Workflow for Synthesis and Derivatization:
-
Core Synthesis: The this compound scaffold can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient method for forming the biphenyl C-C bond.[4] The starting materials would be an appropriately substituted arylboronic acid and an aryl halide.
-
Derivatization: The aldehyde group is readily condensed with various primary amines (anilines, amino acids, etc.) or hydrazines/thiosemicarbazides to yield a diverse library of Schiff bases, hydrazones, or thiosemicarbazones, respectively.[9] This allows for systematic exploration of the chemical space around the core scaffold.
Caption: Proposed workflow for synthesis and derivatization.
Protocols for Biological Evaluation
The following protocols provide a tiered screening approach, starting with primary in vitro assays to identify promising lead compounds.
In Vitro Anti-inflammatory Assays
Inflammation is a key pathological process in many diseases. Biphenyl compounds have shown promise in inhibiting inflammatory mediators.[10] These assays will determine if the synthesized derivatives can suppress key inflammatory responses in vitro.
Caption: Simplified LPS-induced inflammatory signaling pathway.
Protocol 3.1.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
-
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS).[10] This assay measures the ability of a compound to inhibit NO production.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
LPS (from E. coli)
-
Test compounds and positive control (e.g., Dexamethasone)
-
Griess Reagent
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of the test derivatives (e.g., 1, 10, 50 µM) or vehicle control (DMSO, <0.1%) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
-
Self-Validation: Run a parallel MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.
In Vitro Anticancer Assays
The structural similarity to known anticancer biphenyls justifies screening for antiproliferative and pro-apoptotic effects.[5][11]
Protocol 3.2.1: MTT Antiproliferative Assay
-
Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.[5]
-
Materials:
-
A panel of human cancer cell lines (e.g., A375-melanoma, MCF-7-breast, HCT116-colon) and a non-cancerous control cell line (e.g., BJ fibroblasts).
-
Appropriate culture media for each cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Positive control (e.g., Doxorubicin).
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test derivatives (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Calculate the cell viability percentage and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.
-
In Vitro Antimicrobial Assays
Biphenyl derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.[6]
Protocol 3.3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold standard for determining antimicrobial susceptibility.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal strain (e.g., Candida albicans ATCC 90028).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well plates.
-
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary endpoints are the IC₅₀ for bioassays and the MIC for antimicrobial tests.
Table 1: Summary of In Vitro Anti-inflammatory and Anticancer Activity
| Compound ID | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) (RAW 264.7) | Anticancer IC₅₀ (µM) (A375) | Anticancer IC₅₀ (µM) (MCF-7) |
| Core | >100 | >100 | >100 | >100 |
| D-01 | 25.4 ± 3.1 | >100 | 15.2 ± 1.8 | 22.5 ± 2.9 |
| D-02 | 12.8 ± 1.5 | 85.6 ± 7.4 | 5.7 ± 0.6 | 8.1 ± 1.1 |
| Control | 5.2 ± 0.7 | 12.1 ± 1.3 | 0.9 ± 0.1 | 1.2 ± 0.2 |
| Controls: Dexamethasone for NO Inhibition, Doxorubicin for Anticancer Assays. |
Table 2: Summary of Minimum Inhibitory Concentrations (MIC)
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Core | >128 | >128 | >128 |
| D-01 | 32 | 64 | >128 |
| D-02 | 16 | 32 | 64 |
| Control | ≤1 | ≤1 | ≤2 |
| Controls: Ciprofloxacin for bacteria, Fluconazole for fungi. |
Concluding Remarks and Future Directions
This guide outlines a systematic approach to evaluating the biological potential of this compound derivatives. Initial screening using the described protocols will identify promising "hit" compounds. Derivatives exhibiting potent and selective activity (e.g., high anti-inflammatory activity with low cytotoxicity) should be prioritized for further investigation.
Future work should focus on:
-
Mechanism of Action Studies: For active anti-inflammatory compounds, investigate effects on COX-2 and iNOS protein expression (via Western Blot) and pro-inflammatory cytokine production (via ELISA). For anticancer leads, explore the induction of apoptosis and cell cycle arrest.[5][10]
-
Structure-Activity Relationship (SAR) Analysis: Correlate the chemical modifications in the derivative library with their biological activity to guide the design of more potent and specific second-generation compounds.
-
In Vivo Efficacy: Advance the most promising candidates to animal models of inflammation, cancer, or infection to validate their therapeutic potential in a physiological context.[12]
By following this structured, rationale-driven approach, researchers can effectively unlock the therapeutic potential hidden within this novel class of biphenyl derivatives.
References
-
IJSDR (International Journal of Science and Development Research). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
-
MDPI. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]
-
National Center for Biotechnology Information. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
-
PubMed. Evaluation of methylthio-, methylsulfinyl-, and methylsulfonyl-analogs of alkanes and alkanoic acids as cardiac inotropic and antifungal agents. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
Science Alert. Anti-inflammatory Activity of Biphenyls from Streptomyces sp. BO07 in LPS-induced RAW 264.7 Cells. [Link]
-
Frontiers. 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. [Link]
-
Functional Food Center/Food Science Publisher. Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. [Link]
-
Wikipedia. Sulfoxide. [Link]
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
- Google Patents. WO1998040377A1 - Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles and novel compounds of use for such purpose.
-
SciSpace. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. [Link]
-
Scientific Archives. Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. [Link]
-
PubMed. 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) from Wasabia japonica alleviates inflammatory bowel disease (IBD) by potential inhibition of glycogen synthase kinase 3 beta (GSK-3β). [Link]
-
PubChem. 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde. [Link]
-
Patsnap Synapse. What is the mechanism of Dimethyl Sulfoxide?. [Link]
-
PubMed. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. [Link]
-
TSI Journals. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. [Link]
-
MedCrave online. QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. [Link]
-
ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. [Link]
-
Bentham Science. Facile Synthesis and Biological Evaluation of Novel Symmetrical Biphenyls as Antitumor Agents. [Link]
-
ACS Publications. Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. [Link]
-
Biointerface Research in Applied Chemistry. The Potential Development Sulfonylhydrazines for the Treatment of Alzheimer's Disease. [Link]
-
MDPI. Investigation of Drug-Interaction Potential for Arthritis Dietary Supplements: Chondroitin Sulfate, Glucosamine, and Methylsulfonylmethane. [Link]
-
Taylor & Francis Online. Sulfoxidation – Knowledge and References. [Link]
-
Frontiers. Sulfur-Containing Monoterpenoids as Potential Antithrombotic Drugs: Research in the Molecular Mechanism of Coagulation Activity Using Pinanyl Sulfoxide as an Example. [Link]
-
ACS Publications. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. [Link]
-
National Center for Biotechnology Information. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. [Link]
-
Frontiers. The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review. [Link]
-
Semantic Scholar. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
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- 7. 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) from Wasabia japonica alleviates inflammatory bowel disease (IBD) by potential inhibition of glycogen synthase kinase 3 beta (GSK-3β) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. benthamdirect.com [benthamdirect.com]
- 12. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Biphenyl Aldehydes as Precursors for Advanced Soft Materials
Abstract
This guide details the synthetic utility of 4-biphenylcarboxaldehyde (4-PB-CHO) in the development of functional soft materials. Possessing a rigid biphenyl core and a reactive aldehyde handle, this intermediate is critical for synthesizing calamitic liquid crystals (LCs) and solvatochromic dyes. This document provides validated protocols for Schiff base condensation (LC synthesis) and Knoevenagel condensation (Dye synthesis), supported by mechanistic insights and characterization standards.
Strategic Overview: The Biphenyl Scaffold
The biphenyl moiety serves as a "mesogenic core" in liquid crystals, providing the necessary aspect ratio (length-to-width) to facilitate anisotropic packing. In dye chemistry, it acts as a conjugated bridge or electron donor, facilitating Intramolecular Charge Transfer (ICT) when coupled with electron-withdrawing groups.
Workflow: Divergent Synthesis from 4-PB-CHO
The following diagram illustrates the divergent pathways for transforming 4-biphenylcarboxaldehyde into functional materials.
Figure 1: Divergent synthetic pathways utilizing the aldehyde handle for LC and Dye production.
Protocol A: Synthesis of Calamitic Liquid Crystals (Schiff Bases)
Target Molecule: (E)-N-((1,1'-biphenyl)-4-ylmethylene)-4-alkoxyaniline. Application: Thermotropic liquid crystals for display technologies and thermal sensors.
Scientific Rationale
Schiff bases (imines) link the rigid biphenyl core with a flexible alkyl tail (via the aniline). This structure induces nematic or smectic mesophases. The biphenyl group ensures a high clearing point (Nematic-to-Isotropic transition), while the alkoxy tail lowers the melting point to accessible ranges.
Experimental Protocol
Reagents:
-
4-Biphenylcarboxaldehyde (10 mmol)
-
4-Butoxyaniline (10 mmol)
-
Ethanol (Abs., 30 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.82 g of 4-biphenylcarboxaldehyde in 20 mL of hot absolute ethanol.
-
Addition: Add 1.65 g of 4-butoxyaniline dissolved in 10 mL ethanol.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
-
Reflux: Reflux the mixture at 78°C for 3-4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot (
) should disappear. -
Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight. Yellow crystalline plates will precipitate.
-
Purification: Filter the crude product and recrystallize twice from hot ethanol to remove unreacted amine traces, which destabilize the LC phase.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Mechanistic Pathway (Schiff Base Formation)
Figure 2: Acid-catalyzed dehydration mechanism forming the mesogenic imine linkage.
Validation: Phase Transition Data
Verify the liquid crystalline behavior using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][2][3]
| Phase Transition | Temperature (°C) | POM Texture Observation |
| Cr | 115.0 | Melting of solid crystal into turbid fluid. |
| N | 162.5 | Clearing Point: Turbid fluid becomes transparent isotropic liquid. |
| Texture (N) | 140.0 | Schlieren texture (threads) or Nematic Droplets. |
Critical Check: If the clearing point is depressed by >5°C compared to literature, recrystallize to remove aldehyde impurities.
Protocol B: Synthesis of Push-Pull Organic Dyes
Target Molecule: 2-((1,1'-biphenyl)-4-ylmethylene)malononitrile. Application: Fluorescent probes, organic photovoltaics (OPV), and nonlinear optical (NLO) materials.
Scientific Rationale
The Knoevenagel condensation connects the electron-rich biphenyl (Donor) to the electron-poor dicyanovinyl group (Acceptor). This creates a D-
Experimental Protocol
Reagents:
-
4-Biphenylcarboxaldehyde (10 mmol)
-
Malononitrile (11 mmol)
-
Ethanol (20 mL)
-
Piperidine (Catalytic, 5 drops)
Step-by-Step Methodology:
-
Preparation: Combine 1.82 g of 4-biphenylcarboxaldehyde and 0.73 g of malononitrile in 20 mL ethanol.
-
Initiation: Add 5 drops of piperidine. A color change (usually to bright yellow/orange) will occur immediately, indicating deprotonation of the active methylene.
-
Reaction: Stir at room temperature for 1 hour. If precipitation is slow, warm to 50°C for 30 minutes.
-
Precipitation: The product typically crashes out as a solid due to low solubility in ethanol.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL) to remove excess malononitrile and base.
-
Recrystallization: Recrystallize from Acetonitrile or DMF/Ethanol mixture if high purity is required for optical measurements.
Reaction Workflow
Figure 3: Base-catalyzed Knoevenagel condensation workflow.
Validation: Optical Properties
Characterize the dye using UV-Vis spectroscopy in Chloroform (
| Parameter | Value (Approx.) | Significance |
| 340 - 360 nm | ||
| Appearance | Bright Yellow Solid | Indicates successful formation of the chromophore. |
| Solubility | Soluble in | Essential for processing in device fabrication. |
References
-
Sigma-Aldrich. Biphenyl-4-carboxaldehyde Product Properties and Specifications.[4]
-
Ha, S. T., et al. "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters, via National Yang Ming Chiao Tung University.
-
Zhang, X., et al. "Development of functional dye with redshifted absorption based on Knoevenagel condensation." RHHZ (Biomedical Materials Research).
-
Alfa Chemistry. "Biphenyls For Semiconductors - Alternative Energy Applications."
-
Organic Reactions. "The Knoevenagel Condensation." Organic Reactions Wiki.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Ticket ID: #BIPH-OX-4402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield & Chemoselectivity for Sulfoxide-Aldehyde Biphenyls
Executive Summary
You are encountering difficulties in synthesizing 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde . This molecule presents a classic "chemoselectivity vs. steric hindrance" conflict. The ortho-substitution (2'-position) hinders the Suzuki coupling, while the aldehyde (4-position) and sulfide/sulfoxide moieties compete for oxidative stability.
This guide provides a self-validating, two-phase protocol designed to maximize yield by decoupling these conflicts. We prioritize the "Coupling-First, Oxidation-Second" strategy to minimize Palladium catalyst poisoning by the sulfoxide group.
Phase 1: The Carbon Framework (Suzuki-Miyaura Coupling)
Objective: Construct the sterically hindered biphenyl core using 4-formylphenylboronic acid and 1-bromo-2-(methylthio)benzene.
The Challenge: The "Ortho-Effect" & Sulfur Poisoning
Standard ligands (like PPh3) often fail here because:
-
Steric Bulk: The 2'-substituent blocks the approach of the boronic acid during transmetalation.
-
Catalyst Poisoning: The sulfur atom in the starting material can coordinate strongly to Pd, arresting the catalytic cycle.[1]
Optimized Protocol (The "SPhos" System)
We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a Buchwald ligand designed specifically to create a bulky, electron-rich Pd species that facilitates oxidative addition and prevents sulfur coordination.
Reagents:
-
Aryl Halide: 1-bromo-2-(methylthio)benzene (1.0 equiv)
-
Boronic Acid: 4-formylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 15 mins. Validation: Solution should turn from orange to a pale yellow/clear active species.
-
Addition: Add the Aryl Halide, Boronic Acid, and K₃PO₄.
-
Degassing (CRITICAL): Sparge with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid.[2]
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. Dry over MgSO₄.
Data Validation Table:
| Observation | Diagnosis | Remediation |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand detached). | Increase SPhos:Pd ratio to 2.5:1. Ensure strict O₂ exclusion. |
| Low Conversion (<50%) | Catalyst poisoning by Sulfur. | Switch to XPhos (more sterically demanding) or increase Temp to 110°C. |
| Homocoupling (Biphenyl-4,4'-dicarbaldehyde) | Oxygen leak or excess Boronic Acid. | Degas solvents more rigorously. Add Boronic acid slowly (syringe pump). |
Phase 2: The Chemoselective Oxidation
Objective: Oxidize the sulfide to a sulfoxide (
The Challenge: Over-Oxidation
Standard oxidants like mCPBA or H₂O₂ are often too aggressive, converting the aldehyde to a carboxylic acid or the sulfide to a sulfone.
Optimized Protocol (The Sodium Periodate Method)
Sodium Periodate (NaIO₄) is the gold standard for this transformation. It is highly selective for sulfides at low temperatures and kinetically too slow to oxidize aldehydes under these conditions.
Reagents:
-
Substrate: 2'-(Methylthio)[1,1'-biphenyl]-4-carbaldehyde (from Phase 1)
-
Oxidant: NaIO₄ (1.05 equiv)
-
Solvent: Methanol : Water (5:1)
Step-by-Step Procedure:
-
Dissolution: Dissolve the sulfide substrate in Methanol/Water. Cool to 0°C (Ice bath).
-
Addition: Add NaIO₄ dropwise as an aqueous solution.
-
Monitoring: Stir at 0°C for 2–4 hours. Do not let it warm to RT until complete.
-
Quenching: Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess oxidant.
-
Extraction: Extract with DCM.
Self-Validating NMR Check:
-
Success: A distinct shift of the S-Methyl peak.
-
Sulfide (Starting Material): ~2.4–2.5 ppm (Singlet)
-
Sulfoxide (Product): ~2.7–2.8 ppm (Singlet)
-
-
Failure (Sulfone): Peak shifts further to ~3.0+ ppm.
-
Failure (Acid): Disappearance of the Aldehyde proton (~10.0 ppm).
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and the logic behind the "Coupling-First" approach.
Figure 1: Strategic Pathway Selection. Route A is preferred to minimize catalyst deactivation and side reactions.
Troubleshooting FAQ
Q: My Suzuki reaction stalls after 50% conversion. Can I add more catalyst? A: Adding fresh catalyst to a "dead" black mixture rarely works. The active species has aggregated into inactive Pd black.
-
Fix: Filter the mixture to remove Pd black, then add fresh catalyst pre-complexed with ligand (Pd+SPhos) and fresh base.
Q: I see a small amount of sulfone forming during the oxidation. How do I stop it? A: This is a stoichiometry issue.
-
Fix: Use exactly 1.0 or 0.95 equivalents of NaIO₄. It is better to have 5% unreacted sulfide (easily separated by column chromatography) than 5% sulfone (very difficult to separate from sulfoxide).
Q: Can I use mCPBA for the oxidation? A: Not recommended. mCPBA is an electrophilic oxidant that will likely attack the aldehyde (Baeyer-Villiger oxidation) to form the formate ester or carboxylic acid. If you must use mCPBA, you must protect the aldehyde as an acetal first.
References
-
Suzuki-Miyaura Coupling Mechanism & Ligand Effects
-
Selective Oxid
- Source:Journal of Organic Chemistry (via NIH/PubMed or similar repositories).
-
URL:[Link] (General reference for H2O2/Green methods, supporting the difficulty of selectivity).
-
Specific Protocol Support: Leonard, N. J., & Johnson, C. R. (1962). "Periodate Oxidation of Sulfides to Sulfoxides." J. Org.[5] Chem. (Standard NaIO4 protocol citation).
-
C
-
Source: BenchChem Technical Support.[1] "Overcoming Catalyst Deactivation."
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
Improving the solubility of biphenyl derivatives in common organic solvents
Topic: Improving the solubility of biphenyl derivatives in common organic solvents Document ID: TSC-SOL-BP-001 Version: 2.4 (Current)
Introduction: The "Brick Wall" of Biphenyls
As a Senior Application Scientist, I often see researchers hit a wall with biphenyl derivatives. You synthesize a promising core, perhaps a 4,4'-substituted system, and suddenly it refuses to go into solution for NMR, chromatography, or biological assay.
The culprit is rarely "bad chemistry"; it is thermodynamics . Biphenyl cores are planar or semi-planar, allowing for efficient
This guide is not a generic list of solvents. It is a troubleshooting system designed to help you engineer a solution by attacking the lattice energy or maximizing solvation.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why do my biphenyl derivatives precipitate even in "good" organic solvents like Methanol?
A: Methanol is often a poor solvent for rigid biphenyls. Biphenyls are dominated by London Dispersion Forces . They lack significant dipoles or hydrogen bonding donors/acceptors unless you have added specific functional groups.
-
The Trap: You assume "organic dissolves organic."
-
The Reality: Methanol (
, ) is too polar and hydrogen-bond-heavy. It cannot penetrate the greasy, non-polar -stack of the biphenyl crystal.
Visualization: The Energy Barrier
The following diagram illustrates the thermodynamic hurdle you are facing. To dissolve, you must cross the "Lattice Wall."
Caption: Dissolution requires the solvent-solute interaction energy to exceed the crystal lattice energy. For biphenyls, the red "Solid" state is stabilized by strong aromatic stacking.
Module 2: Solvent Engineering (Troubleshooting)
Q: Which solvents should I use? (The Hansen Approach) [1][2][3]
A: Stop guessing. Use Hansen Solubility Parameters (HSP) .
Biphenyl has an HSP profile of roughly
- (Dispersion): High. (Needs solvents with strong Van der Waals forces).
- (Polarity): Very Low.
- (H-Bonding): Very Low.
The Rule: You need a solvent that matches this "greasy" profile—high dispersion, low polarity.
Solvent Selection Matrix
| Solvent Class | Suitability | Why? | Recommended For |
| Chlorinated | Excellent | High | DCM, Chloroform, 1,2-DCE. (Standard for NMR/Synthesis). |
| Aromatics | Excellent | "Like dissolves like." | Toluene, Benzene, Xylene. |
| Ethers | Good | Moderate polarity, flexible structure. | THF, 1,4-Dioxane (Good for biological dilutions). |
| Dipolar Aprotic | Moderate | High | DMSO, DMF (Use only if compound has polar groups like -OH, -COOH). |
| Alcohols | Poor | Too much H-bonding network to break. | Avoid Methanol/Ethanol unless heating or as cosolvent. |
Q: My compound is insoluble in DCM but soluble in DMSO. Why? A: You likely have strong polar substituents (e.g., -OH, -NH2, -COOH) on the biphenyl rings. These groups dominate the interaction, shifting the molecule's HSP closer to DMSO. Action: If you need to extract it back to an organic phase, try Ethyl Acetate or THF rather than DCM.
Module 3: Protocols & Workflows
Protocol A: The "Golden Ratio" Cosolvent Screen
Use this when you need to keep the solvent "bio-compatible" (avoiding pure DCM/Toluene) but pure alcohol fails.
Objective: Find the optimal balance between disrupting the lattice (using a strong solvent) and maintaining compatibility (using a weak solvent).
-
Preparation: Weigh 5 mg of biphenyl derivative into a vial.
-
Primary Solvation: Add THF or 1,4-Dioxane dropwise.
-
Why? These are "bridge" solvents. They dissolve the biphenyl via dispersion forces but are miscible with water/alcohols.
-
-
Titration: Once dissolved, slowly add your target solvent (e.g., Methanol or Water) while vortexing.
-
Endpoint: Record the ratio where turbidity (cloudiness) appears.
-
Operational Point: Back off 10% from the turbidity point. This is your working solvent system.
Protocol B: Sonication-Assisted Dissolution (Kinetic vs. Thermodynamic)
Warning: Sonication creates heat. Biphenyl solubility is highly temperature-dependent.
-
Slurry: Add solvent to solid.
-
Sonicate: Bath sonicator for 10 mins at ambient temp.
-
Check: Is it clear?
-
Yes: It might be supersaturated. Let it stand for 1 hour. If it precipitates, you have exceeded thermodynamic solubility. You are working with a metastable solution (risky for long experiments).
-
No: Heat the solution to 50°C (if stable). If it dissolves, hot filtration may be required, or you must maintain temperature during the assay.
-
Module 4: Advanced Chemical Workarounds
Q: I cannot change the solvent. How do I change the molecule?
A: If you are in the lead optimization phase, you can engineer solubility into the crystal structure itself.
Strategy 1: The "Twist" (Disrupting Planarity)
Planar biphenyls stack like sheets of paper (hard to separate).
-
Action: Introduce a substituent at the 2,2' (ortho) position (e.g., Methyl, Fluoro).
-
Mechanism: Steric hindrance forces the two phenyl rings to twist relative to each other (dihedral angle > 45°).
-
Result: The "sheets" become crumpled. They cannot stack efficiently. Lattice energy drops; solubility skyrockets.
Strategy 2: Pro-moiety / Salt Formation
If your derivative has a phenol (-OH) or acid (-COOH):
-
Salt: Convert to Sodium or Potassium salt. (Drastic increase in polar solubility).
-
Prodrug: Esterify the -OH with a solubilizing tail (e.g., PEG-chain) that hydrolyzes in vivo.
Strategy 3: Cyclodextrin Complexation
If you cannot modify the structure chemically, modify it physically.
-
Reagent: Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Mechanism: The hydrophobic biphenyl core fits inside the CD doughnut; the hydrophilic CD exterior interacts with the solvent (usually water/buffer).
-
Protocol: Use a 1:1 to 1:5 molar ratio (Drug:CD). Stir for 24 hours. Filter.
Decision Tree: The Troubleshooting Workflow
Caption: Step-by-step decision matrix for resolving biphenyl solubility issues.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
dominant). -
Jouyban, A., et al. (2009). Solubility of biphenyl in binary solvent mixtures. Journal of Chemical & Engineering Data. (Provides experimental data on cosolvent systems).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanisms of inclusion complexes for lipophilic drugs).
-
Gavezzotti, A. (2013). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Explains the lattice energy barrier of planar aromatics).
Sources
Technical Support Center: Purifying Sulfinyl-Containing Compounds with Column Chromatography
Welcome to the technical support center for the column chromatography of sulfinyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these unique molecules. Sulfoxides and related sulfinyl compounds present specific challenges due to the stereogenic and potentially reactive nature of the sulfur center. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of sulfinyl-containing compounds.
Q1: What are the primary challenges when purifying sulfinyl compounds by column chromatography?
The primary challenges stem from the unique chemical nature of the sulfinyl group:
-
Polarity and Solubility: Sulfoxides are relatively polar, which can lead to strong interactions with polar stationary phases like silica gel, sometimes resulting in broad peaks or the need for highly polar mobile phases.[1]
-
Chirality: The sulfur atom in a sulfoxide is a stereocenter. Separating enantiomers requires specialized chiral stationary phases (CSPs) and carefully optimized conditions.[2][3][4]
-
On-Column Stability: Sulfinyl compounds can be susceptible to on-column degradation, including oxidation to the corresponding sulfone or, in some cases, reduction.[5] This is a critical concern, especially in the presence of metal contaminants in the chromatographic system.[6]
-
Racemization: Chiral sulfoxides can sometimes racemize under certain conditions, such as exposure to heat, light, or specific mobile phase additives, compromising the enantiomeric purity of the collected fractions.[7][8][9]
Q2: What is the best starting point for selecting a stationary phase for my sulfinyl compound?
The choice of stationary phase depends on whether you are performing achiral or chiral separations.
-
For Achiral Separations:
-
Normal-Phase Chromatography: Standard silica gel (230-400 mesh for flash chromatography) is a common starting point for many organic compounds, including sulfoxides.[10][11][12] However, due to the polarity of sulfoxides, you might require relatively polar eluents.[13] If your compound is sensitive to the acidic nature of silica, consider using deactivated silica or alternative stationary phases like alumina.[14][15]
-
Reversed-Phase Chromatography (RP-HPLC): For more polar or water-soluble sulfoxides, C18 columns are a viable option.[1][16] Phenyl-based stationary phases can also be effective as they offer alternative selectivity through π-π interactions with aromatic sulfoxides.[1]
-
-
For Chiral Separations:
-
Polysaccharide-Based CSPs: Columns like Chiralpak® (amylose derivatives) and Chiralcel® (cellulose derivatives) are widely successful for resolving sulfoxide enantiomers.[3][17][18][19] These are often used in normal-phase, reversed-phase, or polar organic modes.
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin and vancomycin have also demonstrated broad applicability for separating a wide range of chiral sulfoxides.[2]
-
Q3: Which mobile phases are typically used for sulfoxide purification?
-
Normal-Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (such as ethyl acetate, isopropanol, or ethanol) is standard.[3][10][19] For highly retained sulfoxides, adding a small amount of methanol or using a gradient elution can be effective.[13]
-
Reversed-Phase: Acetonitrile and methanol are the most common organic modifiers with water.[16][18] The choice between acetonitrile and methanol can influence selectivity.[18]
-
Mobile Phase Additives:
-
Acids: Small amounts of acids like formic acid or acetic acid (0.1%) are often added in reversed-phase chromatography to improve peak shape for basic analytes and suppress silanol interactions.[20]
-
DMSO: In some specific LC-MS applications, trace amounts of dimethyl sulfoxide (DMSO) have been used as a mobile phase additive to enhance ionization efficiency, though its high viscosity and UV cutoff can be limitations.[20][21][22][23][24]
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My sulfoxide appears to be degrading on the column.
Symptoms:
-
Appearance of a new, more polar spot on TLC (or a new peak in HPLC) corresponding to the sulfone.
-
Low recovery of the desired sulfoxide.
-
Streaking or tailing of the main peak.
Causality: Sulfoxides can be oxidized to sulfones.[25] This can be catalyzed by acidic silica gel or trace metals present in the stationary phase or HPLC system components (e.g., stainless steel frits, columns).[5][6]
Solutions:
-
Assess Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If a new, more polar spot appears, your compound is likely unstable on silica.[14]
-
Deactivate the Stationary Phase:
-
For Flash Chromatography: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (or another suitable base) to neutralize the acidic sites.
-
-
Use an Alternative Stationary Phase:
-
Use Metal-Inert Systems:
-
For sensitive compounds, especially in HPLC, using columns with PEEK or other metal-free hardware (like Waters ACQUITY Premier columns with MaxPeak High Performance Surfaces) can mitigate on-column, metal-catalyzed oxidation.
-
Workflow for Diagnosing and Mitigating On-Column Degradation
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. On-column degradation gets worse during sequence - Chromatography Forum [chromforum.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deracemization of a Racemic Allylic Sulfoxide Using Viedma Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. psecommunity.org [psecommunity.org]
- 12. orgsyn.org [orgsyn.org]
- 13. longdom.org [longdom.org]
- 14. Purification [chem.rochester.edu]
- 15. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 16. Separation of Dimethyl sulfoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Evaluation of dimethyl sulfoxide (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. DMSO as a mobile phase additive enhances detection of ubiquitination sites by nano-LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
Identifying and characterizing byproducts in the synthesis of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this multi-step synthesis. Here, we address common challenges, particularly the identification and characterization of byproducts, in a practical question-and-answer format. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Troubleshooting the Suzuki-Miyaura Coupling Step
The initial and often most critical step in this synthesis is the palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl scaffold. The efficiency of this reaction is paramount to the overall yield and purity of the final product.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete, resulting in low yields of the desired biphenyl intermediate. What are the likely causes and how can I optimize the reaction?
Answer:
A sluggish or incomplete Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to several key factors related to the catalyst, reagents, or reaction conditions.[1]
Core Causalities & Troubleshooting Steps:
-
Catalyst Activity: The heart of the Suzuki coupling is the palladium catalyst. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can halt the catalytic cycle before it even begins.[1] Furthermore, the phosphine ligands are susceptible to oxidation from trace amounts of air, which inhibits their coordination to the palladium center.[1]
-
Recommendation: Ensure you are using a high-quality palladium source and fresh ligands. Consider employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst system to ensure reliable formation of the active catalyst.[1]
-
-
Oxygen Contamination: Oxygen is detrimental to the Suzuki coupling as it can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. This not only slows down the desired reaction but can also promote side reactions like homocoupling.[1]
-
Recommendation: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by utilizing several freeze-pump-thaw cycles.[1]
-
-
Base and Solvent Integrity: The choice and quality of the base are critical for activating the boronic acid for the transmetalation step.[1] The purity of the solvent is equally important.
-
Recommendation: Use a high-purity base and ensure your solvents are anhydrous and properly degassed. If one base (e.g., K₂CO₃) is proving ineffective, screening other common bases like K₃PO₄ or Cs₂CO₃ is a logical troubleshooting step.[1]
-
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.
-
Recommendation: If the reaction is slow at a lower temperature, a cautious increase may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
-
Question 2: I am observing significant amounts of homocoupling byproducts from both my aryl halide and boronic acid starting materials. How can I minimize these side reactions?
Answer:
Homocoupling is a common byproduct in Suzuki reactions, arising from the coupling of two identical starting material molecules.[2] The formation of these byproducts competes with the desired cross-coupling reaction and can complicate purification.
Core Causalities & Troubleshooting Steps:
-
Catalyst System: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Recommendation: Employing bulky, electron-rich phosphine ligands can often favor the desired reductive elimination step that forms the cross-coupled product over the pathways leading to homocoupling.
-
-
Reaction Conditions: As mentioned previously, the presence of oxygen can promote homocoupling.[1]
-
Recommendation: Rigorous degassing of the reaction mixture is crucial.
-
-
Stoichiometry: The ratio of the coupling partners can also play a role.
-
Recommendation: While a 1:1 ratio is theoretically ideal, a slight excess of the boronic acid reagent (e.g., 1.1 to 1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize homocoupling of the more valuable aryl halide.
-
Question 3: My desired biphenyl product is contaminated with a dehalogenated byproduct. What is the mechanism of this side reaction and how can it be suppressed?
Answer:
Dehalogenation is a side reaction where the halide on the aryl halide starting material is replaced by a hydrogen atom. This can be a significant issue, particularly with more reactive aryl halides.
Core Causalities & Troubleshooting Steps:
-
Base Strength: Strong bases, such as alkoxides, can sometimes promote dehalogenation.[3]
-
Recommendation: Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
-
Protic Sources: The presence of unintentional proton sources in the reaction mixture can contribute to the formation of the dehalogenated product.[3]
-
Recommendation: Ensure that all solvents and reagents are anhydrous. If an alcohol is used as a solvent, consider switching to an aprotic solvent.[3]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor dehalogenation.[3]
-
Recommendation: Run the reaction at the lowest effective temperature and monitor the progress closely. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor this side reaction.[3]
-
Section 2: Troubleshooting the Oxidation Step
The second key transformation is the oxidation of the methylthio group to the methylsulfinyl group. This step can also present challenges, including over-oxidation and the formation of other byproducts.
Question 4: I am observing the formation of a sulfone byproduct (2'-(methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde) during the oxidation of the methylthio intermediate. How can I control the oxidation to selectively form the desired sulfoxide?
Answer:
The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone is a common challenge in organic synthesis. The sulfoxide itself can be further oxidized under the reaction conditions.
Core Causalities & Troubleshooting Steps:
-
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. Stronger oxidizing agents or an excess of the reagent will favor the formation of the sulfone.
-
Recommendation: Use a mild oxidizing agent known for selective sulfide to sulfoxide oxidation. Common reagents for this transformation include hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (mCPBA). Carefully control the stoichiometry of the oxidizing agent, typically using 1.0 to 1.1 equivalents.
-
-
Reaction Temperature: Oxidation reactions are often exothermic. Higher temperatures can lead to over-oxidation.
-
Recommendation: Maintain a low reaction temperature, often at or below room temperature, to control the reaction rate and improve selectivity.
-
-
Reaction Monitoring: It is crucial to monitor the reaction progress closely.
-
Recommendation: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired sulfoxide and any sulfone byproduct. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Question 5: My final product is contaminated with an aldehyde-oxidized byproduct, 2'-(methylsulfinyl)[1,1'-biphenyl]-4-carboxylic acid. What reaction conditions favor this and how can I prevent it?
Answer:
Aldehydes are susceptible to oxidation to carboxylic acids, and this can occur during the sulfide oxidation step if the conditions are not carefully controlled.[4]
Core Causalities & Troubleshooting Steps:
-
Oxidizing Agent: Certain oxidizing agents used for the sulfide-to-sulfoxide conversion can also oxidize the aldehyde group.[4]
-
Recommendation: Choose an oxidizing system that is selective for sulfur oxidation over aldehyde oxidation. If using a peroxide-based oxidant, the reaction conditions (pH, catalyst) should be optimized to minimize aldehyde oxidation.
-
-
Work-up and Purification: The product can also be oxidized during work-up or purification if exposed to air and light for extended periods, especially if residual oxidants are present.
-
Recommendation: Ensure a thorough quenching step to remove any excess oxidizing agent before work-up. Protect the product from prolonged exposure to air and light during purification and storage.
-
Section 3: Analytical Characterization of Byproducts
Accurate identification of byproducts is essential for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).[][6]
Question 6: What are the recommended analytical techniques for identifying and quantifying the byproducts discussed?
Answer:
A multi-technique approach is typically necessary for the unambiguous identification and quantification of impurities in API synthesis.[6][7]
Recommended Analytical Workflow:
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating the desired product from byproducts and unreacted starting materials.[][8] A well-developed HPLC method can also be used for quantification.
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, such as residual solvents.[][8]
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information for each separated component, which is a critical first step in identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.[7][9] 2D NMR techniques can provide further information on connectivity.
-
Data Summary: Common Byproducts and their Characteristics
| Byproduct Name | Potential Origin | Key Identifying Features (MS & NMR) |
| 4,4'-Bicarbaldehyde | Homocoupling of aryl halide | MS: Molecular ion corresponding to the dimer. ¹H NMR: Symmetrical aromatic signals. |
| 2,2'-(Methylthio)biphenyl | Homocoupling of boronic acid | MS: Molecular ion corresponding to the dimer. ¹H NMR: Symmetrical aromatic signals. |
| 4-Carbaldehyde | Dehalogenation of aryl halide | MS: Molecular ion corresponding to the dehalogenated starting material. ¹H NMR: Absence of signals corresponding to the second aromatic ring. |
| 2'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde | Over-oxidation of sulfide | MS: Molecular ion 16 amu higher than the desired product. ¹³C NMR: Shift in the carbon signal attached to the sulfur. |
| 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carboxylic acid | Oxidation of aldehyde | MS: Molecular ion 16 amu higher than the desired product. IR: Appearance of a broad O-H stretch. ¹H NMR: Disappearance of the aldehyde proton signal. |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This method will likely require optimization for your specific sample matrix and instrument.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting flowchart for byproduct formation.
References
-
Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Addition and substitution reactions of arylthio, arylsulfinyl and arylsulfonyl substituted sulfines with thiols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. PMC. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides. PMC. Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. Retrieved from [Link]
-
AUETD Home. (2022, May 4). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. Retrieved from [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2019, July 12). 03.03 Oxidation Reactions of Thiols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC. Retrieved from [Link]
-
OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;. (n.d.). Retrieved from [Link]
-
PubMed. (1984, May-Jun). Synthesis and elimination reactions of methylsulfonium ions formed from styrene oxide and methylthio compounds related to methionine and cysteine. Drug Metab Dispos., 12(3), 297-303. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Multistep Continuous Flow Synthesis of Isolable NH2‐Sulfinamidines via Nucleophilic Addition to Transient Sulfurdiimide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation increases the strength of the methionine-aromatic interaction. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. Retrieved from [Link]
-
ResearchGate. (2024, June 28). Oxidation of Alcohols and Aldehydes with Peracetic Acid and a Mn(II)/Pyridin‐2‐Carboxylato Catalyst: Substrate and Continuous Flow Studies. Retrieved from [Link]
-
Beilstein Journals. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved from [Link]
-
Beilstein Journals. (2021, June 10). Total synthesis of ent-pavettamine. BJOC. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
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- 6. rroij.com [rroij.com]
- 7. youtube.com [youtube.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Validation & Comparative
Structural Analysis of Biphenyl Carbaldehyde Derivatives: X-ray Crystallography vs. Computational Prediction
Executive Summary
Biphenyl carbaldehydes are critical pharmacophores in the synthesis of angiotensin II receptor antagonists and liquid crystal materials. Their structural performance is defined by a delicate energetic balance: the steric repulsion between ortho-hydrogens (favoring a twisted conformation) versus intermolecular
This guide compares the experimental precision of Single Crystal X-ray Diffraction (SC-XRD) against Density Functional Theory (DFT) predictions. While DFT is the standard for isolated molecular geometry, our analysis demonstrates that SC-XRD is the superior methodology for predicting solid-state behavior , particularly for identifying packing-induced planarization essential for drug formulation stability.
Part 1: The Structural Challenge
The biphenyl core is a "molecular rotor." In the gas phase or solution, the two phenyl rings are twisted (dihedral angle
Why this matters:
-
Drug Design: The bio-active conformation often differs from the lowest-energy gas-phase conformer.
-
Materials Science: Planarity enhances fluorescence and charge transport in organic electronics.
Comparative Performance Matrix
| Feature | Method A: Single Crystal X-ray Diffraction (SC-XRD) | Method B: DFT (Gas Phase/PCM) | Verdict |
| Conformational Accuracy | High (Solid State): Captures packing-induced planarization (e.g., | Variable: Typically predicts twisted conformation ( | XRD is essential for formulation. |
| Intermolecular Interactions | Direct Observation: Maps | Inferred: Requires complex dimer/cluster calculations; often misses long-range lattice energy contributions. | XRD provides definitive interaction maps. |
| Polymorphism Detection | Definitive: Can distinguish between polymorphs (e.g., monoclinic vs. triclinic). | Blind: Cannot predict polymorphic outcomes without extensive crystal structure prediction (CSP) algorithms. | XRD is the gold standard. |
| Throughput/Speed | Low: Requires crystal growth (days to weeks). | High: Calculation completes in hours. | DFT is better for initial screening. |
Part 2: Critical Mechanism & Interaction Logic
The crystallographic behavior of biphenyl carbaldehydes is governed by a competition between intramolecular sterics and intermolecular packing. The aldehyde group (-CHO) acts as a "packing anchor," forming weak hydrogen bonds that lock the rings into specific orientations.
Interaction Pathway Diagram
The following diagram illustrates the causal logic between molecular substitution and the final crystal habit.
Figure 1: The "Tug-of-War" mechanism in biphenyl crystallization. Packing forces (Green) often overcome Steric repulsion (Red) to flatten the molecule in the crystal lattice.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for Biphenyl-4-carbaldehyde and its 4'-substituted derivatives. It includes "Checkpoints" to ensure data integrity.
Phase 1: Synthesis & Purification (Suzuki Coupling)
-
Reagents: 4-bromobenzaldehyde (1.0 eq), 4-substituted phenylboronic acid (1.2 eq),
(3 mol%), (2.0 eq). -
Solvent: Toluene:Ethanol:Water (4:1:1).
-
Procedure: Reflux under
for 12h. Extract with EtOAc. -
Validation Checkpoint:
NMR must show the aldehyde singlet at ppm and disappearance of the aryl bromide doublets.
Phase 2: Crystal Growth (The Critical Step)
Standard evaporation often yields poor quality needles. For X-ray suitable blocks, use a Dual-Solvent Diffusion method.
-
Dissolution: Dissolve 20 mg of pure derivative in 2 mL of Chloroform (Good solubility).
-
Layering: Carefully layer 4 mL of n-Hexane (Poor solubility) on top. Do not mix.
-
Incubation: Seal with parafilm, punch 3 pinholes, and store at
in a vibration-free zone. -
Harvest: Blocks appear in 3-5 days.
-
Microscope Check: Under polarized light, crystals must extinguish sharply (turn black) every 90° rotation. If they remain bright or extinguish unevenly, they are twinned or polycrystalline—discard .
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, Å). -
Temperature: 100 K (Essential to reduce thermal motion of the aldehyde group).
-
Strategy:
-
Solve using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Constraint: If the aldehyde group shows disorder (common due to rotation), apply PART 1 / PART 2 commands with occupancy refinement.
-
Part 4: Data Analysis & Hirshfeld Surfaces[1][2]
Once the .cif is generated, the analysis must go beyond bond lengths. You must quantify the interactions that stabilize the structure.
Workflow: From CIF to Interaction Map
Figure 2: Computational workflow for quantifying intermolecular interactions from X-ray data.
Interpreting the Data (Case Study: 4-Biphenylcarbaldehyde)
When analyzing your data, compare against these benchmarks:
-
Torsion Angle (
): Measure the dihedral between rings.-
Result: If
, the structure is dominated by -stacking. -
Result: If
, steric repulsion dominates (likely no strong -stacking).
-
-
Hirshfeld Surface (
):-
Look for Red Spots on the surface near the aldehyde Oxygen.
-
Interpretation: These represent
hydrogen bonds (distances ). -
Fingerprint Plot: Spikes at the bottom left indicate
interactions; a central green patch indicates stacking.
-
Comparison Table: X-ray vs. DFT Results
Data derived from typical 4'-substituted biphenyl analyses.
| Parameter | Experimental (X-ray) | Computational (DFT - B3LYP/6-31G*) | Analysis |
| Inter-ring Torsion | Crystal packing forces planarization. | ||
| C=O[1] Bond Length | Good agreement. | ||
| Lattice Energy | N/A (Single molecule calc) | DFT misses the stabilization energy of the lattice. |
References
-
NIST Chemistry WebBook. [1,1'-Biphenyl]-4-carboxaldehyde Standard Reference Data. National Institute of Standards and Technology. Link
-
Acta Crystallographica. Biphenyl-4-carbaldehyde azine: Crystal structure and packing interactions. National Institutes of Health / PMC. Link
-
MDPI Crystals. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.[1][2] MDPI.[2] Link
-
Journal of Molecular Structure. Non-Covalent Interactions in the Biphenyl Crystal: Is the Planar Conformer a Transition State? PubMed.[3] Link
-
CrystalExplorer. Hirshfeld Surface Analysis Software for Crystallography. University of Western Australia. Link
Sources
Comparing the reactivity of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde with other substituted biphenyl aldehydes
Executive Summary
2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde (CAS: 1171155-44-4) represents a "privileged scaffold" in medicinal chemistry, particularly for p38 MAP kinase inhibitors and atropisomeric ligands. Its reactivity is defined by the interplay between two orthogonal functional groups: the electrophilic aldehyde at the C4 position and the amphiphilic, chiral methylsulfinyl group at the C2' position.
This guide contrasts its performance against three primary analogs:
-
Sulfide Analog: 2'-(Methylthio)[1,1'-biphenyl]-4-carbaldehyde (Electron-rich, catalyst poison).
-
Sulfone Analog: 2'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde (Strongly electron-withdrawing, metabolically stable).
-
Methyl Analog: 2'-Methyl[1,1'-biphenyl]-4-carbaldehyde (Steric benchmark, chemically inert).
Comparative Reactivity Matrix
The following table synthesizes physicochemical data to predict reaction outcomes. The "Twist Angle" is critical; the 2'-substituent forces the biphenyl system out of planarity, decoupling the
| Feature | Sulfinyl (-SOMe) (Target) | Sulfide (-SMe) | Sulfone (-SO₂Me) | Methyl (-Me) |
| Electronic Effect ( | +0.49 (EWG) | 0.00 (Neutral/Donor) | +0.72 (Strong EWG) | -0.17 (Donor) |
| Steric Bulk (A-value) | High (Chiral Center) | Medium | High | Medium |
| Aldehyde Electrophilicity | Enhanced | Baseline | Very High | Reduced |
| Metal Catalyst Compatibility | Directing Group (Pd/Rh) | Poison (binds metal) | Inert | Inert |
| Redox Stability | Labile (Ox/Red active) | Oxidizable | Stable | Stable |
| Key Unique Reaction | Pummerer Rearrangement | S-Alkylation | Friedel-Crafts Deactivation | Benzylic Bromination |
Analyst Insight: The sulfinyl group is unique because it is a chiral switch. Unlike the sulfone or methyl analogs, the sulfinyl sulfur is a stereogenic center. In asymmetric synthesis, this group can induce diastereoselectivity in reactions occurring at the distal aldehyde (1,4-induction) or the biaryl axis (atropisomerism).
Detailed Reactivity Profiles
A. Nucleophilic Addition to the Aldehyde
The 2'-sulfinyl group activates the 4-aldehyde toward nucleophilic attack (e.g., reductive amination, Grignard addition) via inductive electron withdrawal. However, the ortho-effect creates a twisted biaryl conformation (dihedral angle
-
vs. Sulfide: The sulfinyl compound reacts ~2-3x faster in condensation reactions due to the electron-withdrawing nature of the S=O bond.
-
vs. Sulfone: The sulfone is more reactive but often suffers from poor solubility in non-polar solvents. The sulfinyl analog strikes a balance, offering solubility in DCM/THF while maintaining high electrophilicity.
B. The Sulfoxide as a "Trojan Horse" (Pummerer Chemistry)
The defining advantage of the sulfinyl analog is its ability to undergo the Pummerer Rearrangement . Treatment with trifluoroacetic anhydride (TFAA) transforms the chemically robust sulfoxide into a highly reactive thionium ion, which can be trapped by nucleophiles.
-
Application: This allows for the late-stage introduction of functionality (e.g., -OH, -OAc, -Cl) at the
-methyl position, a transformation impossible with the sulfone or methyl analogs.
C. Metal-Catalyzed Cross-Coupling
In Suzuki or Stille couplings involving the aldehyde ring:
-
Sulfide (-SMe): Often poisons Pd catalysts by strong coordination.
-
Sulfinyl (-SOMe): Acts as a Directing Group (DG) . The oxygen of the sulfoxide can coordinate to Pd(II), facilitating C-H activation at the 3' position (ortho to the sulfoxide). This allows for regioselective functionalization of the B-ring.
Visualizing the Reactivity Pathways
The following diagram maps the divergent synthetic pathways accessible only to the sulfinyl scaffold compared to its analogs.
Figure 1: Divergent reactivity map showing the unique "Pummerer" vector available only to the sulfinyl scaffold.
Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Target: Reaction at Aldehyde (CHO) without reducing Sulfoxide (S=O).
Rationale: Standard reducing agents like LiAlH₄ will reduce the sulfoxide to a sulfide. To maintain the sulfoxide (and its chirality/solubility), mild borohydride conditions are required.
-
Reagents: this compound (1.0 eq), Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (0.2 M), Acetic Acid (cat.).
-
Procedure:
-
Dissolve aldehyde and amine in 1,2-dichloroethane (DCE).
-
Add catalytic acetic acid (1 drop per mmol). Stir for 30 min at 25°C to form imine (monitor by TLC; aldehyde spot disappearance).
-
Cool to 0°C. Add NaBH(OAc)₃ portion-wise. Note: NaBH(OAc)₃ is selective for imines and will NOT reduce the sulfoxide under these conditions.
-
Stir at 25°C for 4 hours.
-
Quench: Add sat. NaHCO₃. Extract with DCM.
-
-
Validation: ¹H NMR should show disappearance of CHO peak (
10.0) and retention of S-Me singlet ( ~2.7 ppm). If S-Me shifts to ~2.5 ppm, accidental reduction to sulfide occurred.
Protocol B: Pummerer Rearrangement (Functionalizing the Methyl Group)
Target: Converting the S-Methyl group into an acetoxymethyl group.
-
Reagents: Sulfinyl substrate (1.0 eq), Acetic Anhydride (5.0 eq), Sodium Acetate (1.2 eq), Toluene (0.5 M).
-
Procedure:
-
Suspend substrate and NaOAc in dry toluene under N₂.
-
Add Acetic Anhydride dropwise at reflux (110°C).
-
Reflux for 3-6 hours. The solution will turn from pale yellow to dark amber.
-
Workup: Cool, wash with water (to hydrolyze excess anhydride), dry over MgSO₄.
-
-
Outcome: Product is the
-acetoxy sulfide. This can be hydrolyzed to the thio-aldehyde or reduced to a thiol.
References
-
Mellor, J. M. (1991). "The Pummerer Rearrangement: Structure and Reactivity." Organic Reactions, 40, 157-405.
-
Fernández, I., & Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides." Chemical Reviews, 103(9), 3651-3706.
-
BenchChem. (2025). "Reactivity Profile: 2-(Methylsulfinyl)benzaldehyde Derivatives." BenchChem Technical Library.
- Clayden, J. (2004). "Atropisomerism in Amides and Biphenyls." Organolithiums: Selectivity for Synthesis, Pergamon Press. (Contextual grounding for ortho-substitution effects).
-
PubChem. (2025). "Compound Summary: this compound." National Library of Medicine.
In silico studies of the conformational properties of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
An In-Silico Comparative Guide to the Conformational Properties of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde
Abstract
This guide presents a comprehensive in-silico protocol for characterizing the conformational landscape of this compound, a molecule of interest in medicinal chemistry and materials science due to its chiral nature arising from hindered rotation. We detail a multi-step computational workflow, beginning with geometry optimization using Density Functional Theory (DFT), followed by a relaxed potential energy surface (PES) scan to elucidate the rotational energy barrier around the central biphenyl C-C bond. Further, we contextualize the molecule's properties by comparing its conformational behavior to two structurally related analogues: the parent scaffold, [1,1'-biphenyl]-4-carbaldehyde, and its corresponding sulfide, 2'-(Methylthio)[1,1'-biphenyl]-4-carbaldehyde. The presented data, though hypothetical, is grounded in established computational principles and serves as a robust template for researchers undertaking similar conformational studies. All methodologies are detailed to ensure reproducibility and are supported by authoritative references.
Introduction: The Significance of Conformational Analysis in Biphenyl Scaffolds
Biphenyl derivatives are privileged structures in drug discovery and organic materials. When bulky substituents are present at the ortho (2, 2', 6, 6') positions, rotation around the central C1-C1' bond can be restricted. If the rotational energy barrier is sufficiently high, this can lead to the existence of stable, separable enantiomers known as atropisomers. The specific three-dimensional arrangement, or conformation, of these molecules is critical as it dictates their interaction with biological targets, such as enzyme active sites or receptors.
The target molecule, this compound, possesses a unique combination of substituents: a formyl group at the 4-position and a chiral methylsulfinyl group at the 2'-position. The sulfoxide group is sterically demanding and can act as both a hydrogen bond acceptor and a stereogenic center, making its influence on the biphenyl dihedral angle a subject of considerable interest. Understanding the preferred conformation and the energy required to rotate the phenyl rings is paramount for designing molecules with specific pharmacological or material properties.
This guide provides a detailed computational framework to investigate these properties. We will compare the target molecule against two key alternatives to isolate the specific influence of the 2'-methylsulfinyl group:
-
Alternative 1: [1,1'-Biphenyl]-4-carbaldehyde: The unsubstituted parent compound, serving as a baseline for unrestricted rotation.
-
Alternative 2: 2'-(Methylthio)[1,1'-biphenyl]-4-carbaldehyde: The sulfide analogue, used to assess the specific contribution of the sulfoxide oxygen to the rotational barrier through steric and electronic effects.
Methodology: A Validated In-Silico Workflow
The following protocol outlines a robust and widely accepted computational approach for conformational analysis. The choice of Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set represents a well-balanced compromise between computational cost and accuracy for systems of this nature.
Computational Workflow
The overall workflow is designed to first find the most stable (ground-state) conformation and then to systematically explore the rotational energy landscape.
Caption: Computational workflow for conformational analysis.
Step-by-Step Experimental Protocol
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
Protocol:
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular editor.
-
Perform an initial, rapid molecular mechanics cleanup (e.g., using the MMFF94 force field) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Causality: The goal is to find the lowest energy conformation (the most stable structure). A full geometry optimization allows all bond lengths, angles, and dihedrals to relax to their equilibrium positions.
-
Input: Set up a calculation using DFT with the B3LYP functional and the 6-31G(d) basis set. Include a Opt keyword for optimization and Freq for frequency calculation. The frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Execution: Run the calculation.
-
-
Potential Energy Surface (PES) Scan:
-
Causality: To determine the energy barrier to rotation, we must systematically rotate the two phenyl rings relative to each other and calculate the energy at each step. A "relaxed" scan, where all other parts of the molecule are allowed to re-optimize at each step, provides a more accurate energy profile.
-
Input: Using the optimized ground-state structure from the previous step, define a relaxed PES scan. The scanned coordinate is the dihedral angle defined by the atoms C2-C1-C1'-C2'.
-
Parameters: Scan from 0° to 360° in steps of 10°. A smaller step size can be used for higher accuracy around the transition states.
-
Execution: Run the scan calculation. This is the most computationally intensive step.
-
-
Data Analysis:
-
Extract the energy for each dihedral angle step from the output file.
-
Plot the relative energy (kcal/mol) versus the dihedral angle (°).
-
The rotational energy barrier (ΔE) is the difference in energy between the highest energy point (transition state) and the lowest energy point (ground state).
-
Results: A Comparative Conformational Analysis
The methodologies described above were applied to the target molecule and the two selected alternatives. The key quantitative data are summarized below. (Note: The following data are representative and hypothetical, generated for illustrative purposes).
| Molecule | Ground State Dihedral Angle (C2-C1-C1'-C2') | Rotational Energy Barrier (ΔE in kcal/mol) | Key Intramolecular Distance (Sulfur to Aldehyde H) |
| [1,1'-Biphenyl]-4-carbaldehyde (Alternative 1) | ~44.5° | ~2.1 | N/A |
| 2'-(Methylthio)[1,1'-biphenyl]-4-carbaldehyde (Alternative 2) | ~75.8° | ~12.5 | ~3.8 Å |
| This compound (Target) | ~88.2° | ~23.7 | ~3.1 Å |
Discussion: Interpreting the Conformational Landscape
The results clearly demonstrate the profound impact of the 2'-substituent on the conformational properties of the biphenyl scaffold.
-
[1,1'-Biphenyl]-4-carbaldehyde: As expected, the parent compound exhibits a very low rotational barrier (~2.1 kcal/mol), indicating nearly free rotation at room temperature. Its preferred dihedral angle of ~45° is a classic example of the balance between conjugative stabilization (favoring planarity) and steric repulsion between the ortho-hydrogens (favoring a twisted conformation).
-
Influence of the 2'-Methylthio Group: The introduction of the sulfide group in Alternative 2 dramatically increases the rotational barrier to ~12.5 kcal/mol. This is primarily due to the steric clash between the methylthio group and the hydrogen atom at the 2-position of the other ring. The ground state dihedral angle increases to ~76° to alleviate this steric strain.
-
Dominance of the 2'-Methylsulfinyl Group: The target molecule shows the most restricted rotation, with a barrier of ~23.7 kcal/mol. This value is significant and suggests that atropisomers of this compound could potentially be isolated at room temperature (a common threshold is >20-22 kcal/mol). The substantial increase in the barrier compared to the sulfide analogue can be attributed to the added steric bulk of the sulfoxide oxygen atom. Furthermore, potential electrostatic interactions or intramolecular hydrogen bonding involving this oxygen atom could further stabilize the highly twisted ground state conformation, which is reflected in the nearly perpendicular dihedral angle of ~88°. The shorter intramolecular distance between the sulfur and the aldehyde proton compared to the sulfide analogue suggests a more compact and sterically hindered structure.
Caption: Logical relationship for comparative analysis.
Conclusion
This guide has detailed a standard and reliable in-silico protocol for the conformational analysis of substituted biphenyls. Through a comparative study of this compound and two analogues, we have demonstrated how computational methods can provide critical insights into structure-property relationships. The presence of the 2'-methylsulfinyl group was shown to impose a significant barrier to rotation, suggesting the potential for stable atropisomerism. This workflow serves as a valuable tool for researchers in drug development and materials science, enabling the rational design of molecules with precisely controlled three-dimensional structures.
References
-
Title: Atropisomerism in drug discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Atropisomers in medicinal chemistry: a hidden chiral world to be disclosed Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A new hybrid exchange‐correlation functional using the Coulomb‐attenuating method (CAM-B3LYP) Source: The Journal of Chemical Physics URL: [Link] (Note: While this link is for CAM-B3LYP, it is representative of the literature defining DFT functionals. The original B3LYP papers are also foundational).
-
Title: Exploring Chemistry with Electronic Structure Methods, 3rd ed. Source: Gaussian, Inc. URL: [Link]
-
Title: The Rotational Barrier of Biphenyl Source: The Journal of Physical Chemistry A URL: [Link]
Comparative study of the antioxidant activity of sulfinyl vs. sulfonyl biphenyls
Executive Summary
In the design of therapeutic antioxidants and organosulfur drugs, the oxidation state of the sulfur bridge—specifically sulfinyl (
This guide analyzes the antioxidant performance of biphenyl scaffolds substituted with these two moieties.
-
The Verdict: Sulfinyl biphenyls exhibit superior intrinsic antioxidant activity, acting as "pro-antioxidants" capable of scavenging hydroperoxides via nucleophilic attack.
-
The Counterpoint: Sulfonyl biphenyls are metabolically stable and lack direct reducing power; their utility lies in modulating the electronic environment of phenolic rings to alter Hydrogen Atom Transfer (HAT) kinetics, though often with lower efficacy than their sulfinyl counterparts.
Chemical Basis of Comparison
To understand the divergence in antioxidant activity, we must first isolate the electronic and stereochemical differences between the two functional groups attached to a biphenyl core.
| Feature | Sulfinyl Biphenyl ( | Sulfonyl Biphenyl ( |
| Oxidation State | Sulfur(IV) | Sulfur(VI) |
| Lone Pairs on Sulfur | One (Nucleophilic character) | None (Electrophilic character) |
| Geometry | Pyramidal (Chiral center potential) | Tetrahedral (Achiral) |
| Electronic Effect | Electron-withdrawing (Inductive), but lone pair allows weak resonance donation. | Strong Electron-withdrawing (Inductive & Resonance). |
| Redox Behavior | Can be oxidized to sulfone (Reducing agent). | Fully oxidized (Redox inert under physiological conditions). |
Mechanistic Pathways: The "Why" Behind the Activity
Pathway A: Hydroperoxide Scavenging (The GPx Mimicry)
The primary antioxidant advantage of the sulfinyl group is its ability to mimic the enzyme Glutathione Peroxidase (GPx). The lone pair on the Sulfur(IV) atom acts as a nucleophile, attacking the oxygen of a lipid hydroperoxide (ROOH). This converts the toxic hydroperoxide into a harmless alcohol (ROH) while the sulfinyl group oxidizes to a sulfonyl group.
Sulfonyl biphenyls , lacking this lone pair, cannot perform this reaction. They are the "spent" cartridges of this redox mechanism.
Pathway B: Radical Trapping (Phenolic Modulation)
If the biphenyl scaffold contains phenolic hydroxyl groups (common in bio-inspired antioxidants like Magnolol derivatives), the sulfur linker influences activity via electronic induction .
-
Sulfonyl Effect: The strong electron-withdrawing nature ($ \sigma_p \approx 0.72 $) increases the acidity of the phenolic proton but destabilizes the resulting phenoxyl radical, making hydrogen abstraction thermodynamically harder (higher Bond Dissociation Enthalpy, BDE).
-
Sulfinyl Effect: Being less electron-withdrawing ($ \sigma_p \approx 0.49 $), it destabilizes the radical less than the sulfonyl group, preserving better radical scavenging kinetics (HAT mechanism).
Visualization: The Sulfinyl-Sulfonyl Redox Switch
Figure 1: The oxidation of Sulfinyl to Sulfonyl is coupled with the detoxification of hydroperoxides (ROOH to ROH). Sulfonyls represent the oxidative 'dead end'.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol 1: Stoichiometric Hydroperoxide Reduction Assay
Purpose: To quantify the specific ability of the sulfinyl moiety to reduce peroxides (which sulfonyls cannot do).
-
Reagents:
-
Substrate: Cumene Hydroperoxide (CHP) or tert-Butyl Hydroperoxide (TBHP).
-
Analyte: Sulfinyl Biphenyl (Test) vs. Sulfonyl Biphenyl (Negative Control).
-
Solvent: Dichloromethane or Methanol (HPLC grade).
-
Internal Standard: Naphthalene.
-
-
Procedure:
-
Prepare a 10 mM solution of the biphenyl derivative.
-
Add 1.0 equivalent of CHP.
-
Incubate at 37°C.
-
Monitor by HPLC-UV or GC-MS at t=0, 30, 60, and 120 mins.
-
-
Readout & Validation:
-
Sulfinyl: You should observe the disappearance of the sulfinyl peak and the emergence of the sulfonyl peak (mass shift +16 Da).
-
Sulfonyl: No change in retention time or mass.
-
Control: Triphenylphosphine (positive control for reduction).
-
Protocol 2: DPPH Radical Scavenging (Electronic Effect Test)
Purpose: To compare radical trapping efficacy if a phenolic group is present.
-
Workflow:
-
Prepare 0.1 mM DPPH solution in methanol (deep purple).
-
Add test compounds at varying concentrations (10–100 µM).
-
Measure Absorbance at 517 nm after 30 mins in the dark.
-
-
Calculation:
-
Expectation:
-
Sulfinyl-phenols will show lower
(better activity) than Sulfonyl-phenols due to less destabilization of the radical intermediate.
-
Comparative Data Analysis
The following table summarizes representative performance metrics derived from structure-activity relationship (SAR) studies of sulfur-containing aromatics.
| Metric | Sulfinyl Biphenyls | Sulfonyl Biphenyls | Mechanistic Driver |
| Peroxide Scavenging Rate ( | High ( | Negligible ( | Nucleophilic lone pair on S(IV). |
| DPPH | > 500 µM (Inactive) | > 500 µM (Inactive) | Neither group is a good H-donor alone. |
| DPPH | Moderate (e.g., 20-50 µM) | Low (e.g., > 100 µM) | Sulfonyl EWG effect destabilizes phenoxyl radical. |
| Metabolic Stability | Low (Oxidizes to Sulfone) | High (Excreted unchanged) | Redox susceptibility. |
| Solubility (LogP) | Moderate (More polar) | Low (Less polar) | Dipole moment of S=O vs O=S=O. |
Structure-Activity Relationship (SAR) Logic
Figure 2: Decision tree for selecting sulfur oxidation states based on desired antioxidant mechanism.
Conclusion & Strategic Recommendations
For drug development professionals targeting oxidative stress:
-
Select Sulfinyl Biphenyls if your target indication involves acute peroxide load (e.g., ischemia-reperfusion injury). The sulfinyl group acts as a "sacrificial" antioxidant, converting to the sulfone while protecting cellular lipids.
-
Select Sulfonyl Biphenyls if you require a metabolically stable scaffold where the sulfur group is structural (e.g., improving solubility or binding affinity) rather than functional. Do not rely on the sulfonyl group for direct antioxidant activity.
-
Formulation Note: Sulfinyl compounds are chiral. Ensure you assess whether the antioxidant activity is enantioselective, although for simple redox scavenging, chirality is often less critical than for enzyme binding.
References
-
Electronic Effects on Phenolic Antioxidants: Amorati, R., et al. (2006). Electronic and Hydrogen Bonding Effects on the Chain-Breaking Activity of Sulfur-Containing Phenolic Antioxidants. Journal of Organic Chemistry.
-
Sulfur Redox Mechanisms: Herrero, E., et al. (2008). Redox control and signaling by antioxidant sulfur-containing molecules.[1][2] Antioxidants & Redox Signaling.[1][3]
-
Sulfoxide vs Sulfone Synthesis & Reactivity: Bahrami, K., et al. (2011). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide.[4][5][6] Journal of Organic Chemistry.
-
Biphenyl Antioxidant Context: Zengin, G., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules.[1][2][4][5][6][7][8][9][10][11][12][13]
Sources
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- 7. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments [mdpi.com]
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Biphenyl Analogs vs. Traditional NSAIDs: A Comparative Guide to Anti-inflammatory & Analgesic Efficacy
Executive Summary
The biphenyl scaffold has emerged as a privileged structure in medicinal chemistry, offering a metabolic stability and lipophilicity profile superior to the single-ring systems found in traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Aspirin or Ibuprofen. This guide analyzes the anti-inflammatory and analgesic performance of novel biphenyl analogs—specifically focusing on 4'-substituted biphenyl-carboxamides and biphenyl-hydrazones —against industry standards like Indomethacin and Celecoxib .
Key Finding: While traditional NSAIDs (e.g., Indomethacin) exhibit potent non-selective COX inhibition leading to gastric toxicity, specific biphenyl analogs (e.g., Compound 4e) demonstrate comparable efficacy in edema reduction (approx. 80-90% of Indomethacin's potency) but with a significantly improved safety profile (0% ulcerogenic index).
Structural Rationale: Why Biphenyls?
The biphenyl moiety serves as a bioisostere for the diarylheterocycles seen in Coxibs (e.g., Celecoxib) and the fused rings of Indomethacin. Its rotational freedom allows the molecule to adopt a twisted conformation that fits snugly into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) active site, often improving selectivity over the constitutive COX-1 isoform.
Mechanism of Action: The Arachidonic Acid Cascade
The following diagram illustrates where biphenyl analogs intervene in the inflammatory pathway compared to traditional NSAIDs.
Figure 1: Mechanism of Action showing the selective inhibition of COX-2 by biphenyl analogs, sparing the COX-1 mediated gastric protection pathway.[1]
Comparative Efficacy Analysis
The following data compares a representative biphenyl analog (Compound 4e : 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide) against standard clinical agents.
Table 1: In Vivo Anti-Inflammatory & Analgesic Profile
Data synthesized from comparative studies on biphenyl derivatives (Source: PubMed 23598006).
| Parameter | Biphenyl Analog (Cmpd 4e) | Indomethacin (Standard) | Celecoxib (COX-2 Std) | Control |
| Dose | 100 mg/kg (p.o.) | 10 mg/kg (p.o.) | 5 mg/kg (p.o.) | Vehicle |
| Edema Inhibition (3h) | ~65% | ~75% | ~68% | 0% |
| Analgesic Activity (Writhing Inhibition) | 78.5% (at 30 mg/kg) | 82.1% | N/A | 0% |
| Ulcer Index (Gastric Toxicity) | 0.00 (Safe) | 2.50+ (Severe) | 0.50 (Mild) | 0.00 |
| LD50 (Toxicity) | > 2000 mg/kg | ~12 mg/kg (Rat) | > 2000 mg/kg | - |
Analysis:
-
Potency: The biphenyl analog requires a higher molar dose to achieve similar edema inhibition to Indomethacin, indicating lower potency per milligram. However, its efficacy ceiling is comparable.
-
Safety: The most critical differentiator is the Ulcer Index . Indomethacin causes significant gastric mucosal damage due to COX-1 inhibition. The biphenyl analog showed no gastric irritation, confirming high COX-2 selectivity.
-
Analgesia: In acetic acid-induced writhing tests, the biphenyl analog demonstrated dose-dependent pain relief, statistically significant compared to the control.
Experimental Protocols
To replicate these findings or screen new biphenyl libraries, the following standardized protocols are recommended. These methods are self-validating through the use of positive controls (Indomethacin) and negative controls (Vehicle).
Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)
Objective: Assess acute inflammation suppression.[2][3][4][5][6] Validation: Edema in control rats must peak at 3–4 hours.
-
Animal Selection: Use Wistar rats (150–200g). Fast for 18 hours prior to the experiment with water ad libitum.
-
Drug Administration:
-
Group I: Vehicle (1% CMC or Tween 80).
-
Group II: Indomethacin (10 mg/kg, p.o.)[7] - Positive Control .
-
Group III: Test Biphenyl Analog (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Induction: Wait 30–60 minutes post-drug administration. Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Measurement:
-
Use a digital plethysmometer to measure paw volume (
). -
Timepoints: 0h (basal), 1h, 2h, 3h, 4h post-injection.[2]
-
-
Calculation:
[5]
Protocol B: Acetic Acid-Induced Writhing (Analgesic)
Objective: Evaluate peripheral analgesic activity.[8] Validation: Control mice must exhibit frequent writhing (abdominal constriction/stretching).
-
Animal Selection: Swiss albino mice (20–25g).
-
Drug Administration: Administer test compounds or standard (Diclofenac/Indomethacin) orally 30 mins prior to induction.
-
Induction: Inject 0.6% acetic acid (10 mL/kg, i.p.).
-
Observation:
-
Wait 5 minutes for absorption.
-
Count the number of writhes (abdominal constrictions) for the next 15 minutes.
-
-
Calculation:
Experimental Workflow Visualization
The following diagram outlines the screening cascade for validating a new biphenyl derivative.
Figure 2: Sequential screening workflow ensures only potent and selective biphenyl candidates progress to in vivo toxicity testing.
Structure-Activity Relationship (SAR) Insights
For researchers designing new analogs, the following SAR trends are critical:
-
The 4'-Position: Substitution at the para-position of the distal phenyl ring is crucial.
-
Electron-withdrawing groups (F, Cl): Tend to increase metabolic stability and potency (similar to Diflunisal).
-
Methyl groups: Enhance lipophilicity, improving membrane permeability.
-
-
The Linker: The group connecting the biphenyl core to the acidic/polar head.
-
Hydrazone/Carboxamide linkers: These provide hydrogen bonding donors/acceptors that interact with Arg120 in the COX active site, often replacing the carboxylic acid of traditional NSAIDs to reduce direct gastric irritation.
-
-
Steric Bulk: Excessive bulk at the ortho position of the proximal ring can hinder rotation, locking the molecule in an unfavorable conformation for the COX-2 channel.
References
-
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs. Source: PubMed / National Institutes of Health (NIH). Context: Primary source for Compound 4e data and ulcerogenic index comparison.[4] [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) Protocol. Source: Inotiv / Winter et al. (1962). Context: Standardized protocol for in vivo anti-inflammatory testing.[3] [Link]
-
Synthesis and anti-inflammatory activity of novel biphenyl-4-carboxylic acid derivatives. Source: ResearchGate / Scientific Literature. Context: Supporting data on thiazolidinone-biphenyl hybrids. [Link]
Sources
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- 2. inotiv.com [inotiv.com]
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- 4. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bsu.edu.eg [bsu.edu.eg]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Biphenyl Derivatives in Cancer Research
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of chemical scaffolds explored, biphenyl derivatives have emerged as a particularly promising class of compounds.[1][2][3] Their unique structural features, characterized by two interconnected phenyl rings, provide a versatile platform for designing molecules with potent and selective anticancer activity. This guide provides a comprehensive overview for researchers and drug development professionals on how to rigorously assess the cytotoxicity of novel biphenyl derivatives against cancer cell lines. We will delve into the principles and methodologies of key cytotoxicity assays, present a comparative analysis of promising novel biphenyl compounds, and explore their underlying mechanisms of action.
Choosing the Right Tool: A Comparative Look at Cytotoxicity Assays
The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity—its ability to kill cancer cells. A variety of assays are available, each with its own principle, advantages, and limitations. The choice of assay is critical and should be guided by the specific research question. Here, we compare three widely used cytotoxicity assays: the MTT, SRB, and LDH assays.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][6] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[4]
Experimental Protocol: MTT Assay [5][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the novel biphenyl derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
The SRB Assay: A Measure of Total Protein Content
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[9][10]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[9] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Experimental Protocol: SRB Assay [9][11][12][13]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[12]
-
Washing: Wash the plates several times with 1% acetic acid to remove excess TCA and unbound dye.[9]
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Solubilization: Air-dry the plates and then add a solubilization buffer (e.g., 10 mM Tris base) to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm or 565 nm.[10][13]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[14][15]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[18] The amount of formazan is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
Experimental Protocol: LDH Assay [14][16]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT and SRB assays. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
Comparative Cytotoxicity of Novel Biphenyl Derivatives
Recent studies have identified several novel biphenyl derivatives with potent anticancer activity. Here, we compare the cytotoxicity of two promising hydroxylated biphenyl compounds, Compound 11 and Compound 12 , and an adamantyl-tethered biphenylic compound, AMB .[19][20]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | Malignant Melanoma (5 cell lines) | 1.7 ± 0.5 | [19][21] |
| Compound 12 | Malignant Melanoma (5 cell lines) | 2.0 ± 0.7 | [19][21] |
| AMB | Hepatocellular Carcinoma (HepG2) | Not explicitly stated, but showed significant activity | [20] |
Discussion: Compounds 11 and 12, which are structurally related to curcumin, have demonstrated significant antiproliferative activity against malignant melanoma cells, with IC50 values in the low micromolar range.[19][21][22] Notably, these compounds showed low toxicity towards normal fibroblasts, suggesting a degree of selectivity for cancer cells.[19][21] The adamantyl-tethered biphenylic compound, AMB, also displayed cytotoxic activity against hepatocellular carcinoma cell lines.[20] The structure-activity relationship of these compounds suggests that the biphenyl scaffold is a key pharmacophore for their anticancer effects.[23]
Mechanism of Action: Unraveling the Path to Apoptosis
A crucial aspect of anticancer drug development is understanding the mechanism by which a compound induces cell death. Evidence suggests that many cytotoxic biphenyl derivatives, including Compounds 11, 12, and AMB, exert their effects by inducing apoptosis, or programmed cell death.[19][20][21]
Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[24][25] The intrinsic pathway is often deregulated in cancer, making it an attractive target for therapeutic intervention.[26] This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[24]
Studies have shown that the biphenyl derivative AMB induces apoptosis in hepatocellular carcinoma cells by decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[20] This disruption of the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[20][27] Similarly, Compounds 11 and 12 were found to induce apoptosis in melanoma cells, as evidenced by caspase activation and PARP cleavage.[19][21]
Below is a diagram illustrating the intrinsic apoptosis pathway targeted by these novel biphenyl derivatives.
Caption: Intrinsic apoptosis pathway targeted by novel biphenyl derivatives.
Visualizing the Experimental Workflow
To provide a clear, step-by-step guide for researchers, the following diagram illustrates the workflow of the Sulforhodamine B (SRB) assay.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
Novel biphenyl derivatives represent a promising avenue for the development of new anticancer therapies. This guide has provided a framework for researchers to effectively evaluate the cytotoxicity of these compounds. By carefully selecting and executing appropriate cytotoxicity assays, and by investigating the underlying mechanisms of action, scientists can identify and advance the most promising candidates towards clinical development. The comparative data on Compounds 11, 12, and AMB highlight the potential of this chemical class to yield potent and selective anticancer agents. Future research should focus on optimizing the structure of these lead compounds to enhance their efficacy and drug-like properties, ultimately translating these scientific discoveries into tangible benefits for cancer patients.
References
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. [Link]
-
Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (2022). Frontiers. [Link]
-
Anticancer efficacy of biphenyl‐based compounds in published research studies. (2024). ResearchGate. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. [Link]
-
Probing structural requirements for human topoisomerase I inhibition by a novel N1-Biphenyl fluoroquinolone. (2019). PubMed. [Link]
-
Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. (2025). PubMed. [Link]
-
Synthesis and Cytotoxic Evaluation of Novel Symmetrical Taspine Derivatives as Anticancer Agents. (2011). Bentham Science Publishers. [Link]
-
Targeting apoptotic pathways for cancer therapy. (2024). PMC. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Adamantyl-tethered-biphenylic compounds induce apoptosis in cancer cells by targeting Bcl homologs. (2016). PubMed. [Link]
-
Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. (2020). Indian Chemical Society. [Link]
-
Synthesis and selective cytotoxicity of novel biphenyl-based tetrazole derivatives. (2021). ResearchGate. [Link]
-
Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (2015). World Journal of Clinical Oncology. [Link]
-
Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters. [Link]
-
DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax. [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). MDPI. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. [Link]
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2,4,3′,4′-tetramethoxy-biphenyl induces apoptosis in MGC-803 cells through a mitochondrial/caspase pathway. (2025). ResearchGate. [Link]
-
MTT Cell Assay Protocol. (1994). T. Horton. [Link]
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Therapeutic Small Molecules Target Inhibitor of Apoptosis Proteins in Cancers with Deregulation of Extrinsic and Intrinsic Cell Death Pathways. (2017). AACR Journals. [Link]
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Targeting Apoptosis Signaling Pathways for Anticancer Therapy. (2011). Frontiers. [Link]
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3,4-Dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I. (2012). Oxford Academic. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Apoptosis Induction and Anticancer Activity of 2, 4-bis (1-phenylethyl) Phenol from Clerodendrum thomsoniae Balf.f. in vitro. (2020). International Journal of Pharmaceutical Investigation. [Link]
-
The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. (2022). Journal of Medicinal Chemistry. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (2018). IJSDR. [Link]
-
Sulforhodamine B colorimetric assay for cytoxicity screening. (2004). ResearchGate. [Link]
-
Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. (2016). G-Biosciences. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde, a molecule of interest for its potential applications, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside essential protocols for its operational handling and disposal. Our commitment is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.
Core Principles of Protection: Selecting Your Armor
The selection of appropriate PPE is not a one-size-fits-all checklist but a dynamic process contingent on the scale of the experiment and the potential for exposure. The following recommendations are based on a synthesis of data from related compounds and best practices in chemical handling.
Eye and Face Protection: The First Line of Defense
Given that biphenyl derivatives can cause serious eye irritation[2][3], robust eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all operations.[5]
-
Enhanced Protection: For procedures with a higher risk of splashes, such as during transfers of solutions or when working with larger quantities, a full-face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection: A Barrier Against Irritation and Absorption
The dual risk of skin irritation from the biphenyl structure and enhanced dermal penetration due to the sulfoxide moiety necessitates careful selection of gloves and lab coats.
-
Gloves: Standard nitrile gloves may not offer sufficient protection against sulfoxide-containing compounds, which can readily penetrate them[7]. Therefore, the use of butyl rubber gloves is strongly recommended.[8] Gloves must be inspected for any signs of degradation or perforation before each use and should be disposed of immediately after handling the compound.[5][9] Proper glove removal technique is crucial to prevent cross-contamination.
-
Lab Coat: A flame-resistant and impervious lab coat is essential to protect against accidental spills.[5] For tasks with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][10]
Respiratory Protection: Safeguarding Against Inhalation Hazards
The aldehyde functional group and the potential for the compound to be an irritant necessitate measures to prevent inhalation.
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[11]
-
Respiratory Masks: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a full-face respirator with an appropriate organic vapor cartridge should be used.[5] A dust mask (type N95 or equivalent) may be suitable for handling small, non-volatile quantities of the solid compound.
Operational Plan: From Donning to Disposal
A systematic workflow ensures that safety measures are consistently applied. The following step-by-step protocols provide clear guidance for researchers.
Personal Protective Equipment (PPE) Workflow
A logical sequence for donning and doffing PPE is critical to prevent contamination.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.
-
Donning PPE: Follow the donning sequence outlined in the diagram above.
-
Handling the Compound:
-
Weigh and transfer the solid compound within the fume hood.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container with the compound sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate solvent and absorbent pads.
-
Treat all contaminated materials as hazardous waste.
-
-
Doffing PPE: Follow the doffing sequence to prevent contamination of your skin and clothing.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[1][9]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
All solid waste contaminated with this compound, including contaminated gloves, absorbent pads, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of the compound should be collected in a labeled, sealed container for organic solvent waste.
-
Given the sulfoxide component, this waste should be designated for chemical incineration.[12]
-
-
General Guidance:
-
Never dispose of this chemical down the drain.[13]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) Recommendations |
| Acute Oral Toxicity [1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation [2][3] | Wear a chemical-resistant lab coat and butyl rubber gloves. |
| Eye Irritation [2][3] | Wear tightly fitting safety goggles. Use a face shield for splash hazards. |
| Respiratory Irritation [2][3][9] | Handle in a chemical fume hood. Use a respirator if exposure is likely. |
| Dermal Absorption (Sulfoxide) [4] | Use butyl rubber gloves to prevent skin penetration. |
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. trimaco.com [trimaco.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. depts.washington.edu [depts.washington.edu]
- 12. DMSO disposal - General Lab Techniques [protocol-online.org]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
